2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
Description
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Properties
IUPAC Name |
2-chloro-1-(2,5-dichlorothiophen-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3OS/c7-2-4(10)3-1-5(8)11-6(3)9/h1H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKWVEHRDTWYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CCl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350524 | |
| Record name | 2-chloro-1-(2,5-dichlorothien-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13668-93-4 | |
| Record name | 2-chloro-1-(2,5-dichlorothien-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone chemical structure and properties
Advanced Scaffold for Heterocyclic Synthesis and Drug Discovery
Executive Summary
2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone (CAS: 13668-93-4) is a highly specialized organosulfur intermediate characterized by a tri-functionalized thiophene core.[1] Its structure features a reactive
This monograph details the physicochemical properties, validated synthesis protocols, and reactivity profiles of this compound, positioning it as a critical building block for next-generation antifungals, antitubercular agents, and kinase inhibitors.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
The compound exists typically as a low-melting crystalline solid. Its lipophilicity, driven by the dichlorothiophene core, enhances membrane permeability in downstream pharmaceutical derivatives.
| Property | Data | Note |
| IUPAC Name | 2-Chloro-1-(2,5-dichlorothiophen-3-yl)ethan-1-one | Systematic nomenclature |
| CAS Number | 13668-93-4 | Verified Identifier |
| Molecular Formula | C | |
| Molecular Weight | 229.51 g/mol | |
| Appearance | White to pale yellow crystalline solid | Typical of |
| Melting Point | 40–50 °C (Estimated) | Based on structural analogs [1] |
| Solubility | Soluble in DCM, CHCl | Hydrophobic core |
| Reactivity Class | Potent alkylating agent |
Structural Analysis & Electronic Properties
The reactivity of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone is defined by two competing electronic effects:
-
Thiophene Ring Deactivation: The chlorine atoms at C2 and C5 exert a strong inductive electron-withdrawing effect (-I), significantly deactivating the ring towards electrophilic aromatic substitution. This stabilizes the core against oxidative degradation.
-
Carbonyl Polarization: The ketone carbonyl is conjugated with the thiophene ring but inductively destabilized by the adjacent
-chlorine. This makes the methylene carbon highly electrophilic and susceptible to attack by nucleophiles.
Structural Logic Diagram
The following diagram illustrates the electronic environment and reactive sites.
Caption: Electronic mapping of the 2,5-dichlorothiophene scaffold showing the activation of the alpha-carbon for nucleophilic attack.
Synthesis Protocols
The most reliable route for industrial and laboratory synthesis is the Friedel-Crafts Acylation . This method ensures high regioselectivity due to the directing effects of the chlorine substituents.
Protocol A: Friedel-Crafts Acylation (Standard)
Reaction: 2,5-Dichlorothiophene + Chloroacetyl Chloride
Reagents:
-
2,5-Dichlorothiophene (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Aluminum Chloride (AlCl
) (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS
)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl
in dry DCM under an inert atmosphere (N or Ar). -
Acylating Agent Formation: Cool the suspension to 0°C. Add chloroacetyl chloride dropwise over 15 minutes. Stir for 30 minutes to generate the acylium ion complex.
-
Substrate Addition: Add 2,5-dichlorothiophene dropwise, maintaining the temperature below 5°C to prevent polymerization or polychlorination.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.
-
Quenching: Pour the reaction mixture slowly onto crushed ice/HCl slush to decompose the aluminum complex. Caution: Exothermic reaction.
-
Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with saturated NaHCO
(to remove acid traces) and brine. Dry over anhydrous MgSO . -
Purification: Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Hexane to yield the pure ketone.
Synthesis Workflow Diagram
Caption: Step-wise Friedel-Crafts acylation pathway for the regioselective synthesis of the target ketone.
Reactivity & Applications in Drug Discovery
The compound serves as a linchpin in the synthesis of bioactive heterocycles. The
Key Transformations
-
Hantzsch Thiazole Synthesis:
-
Mechanism: Condensation with thioamides or thioureas.
-
Application: Synthesis of 2-aminothiazoles, a common pharmacophore in kinase inhibitors and antimicrobial agents.
-
Reaction: Product + Thiourea
2-Amino-4-(2,5-dichlorothien-3-yl)thiazole.
-
-
Chalcone Formation (Claisen-Schmidt):
-
Mechanism: Although the
-chlorine makes aldol condensation tricky (Darzens reaction risk), the non-chlorinated precursor is typically used for chalcones. However, this specific chlorinated scaffold can undergo substitution with phenols followed by cyclization to form benzofurans.
-
-
Antifungal & Antitubercular Activity:
-
Derivatives of 2,5-dichlorothiophene chalcones have shown potent activity against Aspergillus niger and Mycobacterium tuberculosis [2]. The chlorine atoms enhance lipophilicity, aiding penetration of the mycobacterial cell wall.
-
Derivatization Pathway Diagram
Caption: Divergent synthesis pathways utilizing the alpha-chloroketone handle for heterocyclic library generation.
Safety & Handling Protocols
Warning:
-
Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended if handling large quantities (solid or solution).
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically deactivate the alkyl chloride before cleaning.
-
Storage: Store in a cool, dry place under inert gas (Argon). The compound is moisture-sensitive (hydrolysis of the C-Cl bond).
References
-
EPA CompTox Chemicals Dashboard. 2-chloro-1-(5-chlorothiophen-2-yl)ethanone Properties. (Analogous physicochemical data). Available at: [Link]
-
Lokesh, B.V.S., et al. (2017).[2] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research.[2][3] Available at: [Link]
-
PubChem. 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone (Compound Summary). Available at: [Link]
Sources
- 1. AB315151 | CAS 13668-93-4 – abcr Gute Chemie [abcr.com]
- 2. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
CAS number for 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
Technical Monograph: 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone (CAS 13668-93-4) [1][2]
Executive Summary
2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone (CAS No. 13668-93-4 ) is a specialized organosulfur building block utilized primarily in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1][2] As an
This guide details the compound's physicochemical profile, validated synthetic pathways, reaction mechanisms, and safety protocols for handling this potent lachrymator.
Chemical Identity & Physicochemical Properties
The compound is characterized by a thiophene core substituted at the 2 and 5 positions with chlorine atoms, rendering the ring electron-deficient and directing further electrophilic substitution or functionalization to the acetyl group.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 2-Chloro-1-(2,5-dichlorothiophen-3-yl)ethanone |
| CAS Number | 13668-93-4 |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 229.51 g/mol |
| SMILES | ClCC(=O)c1c(Cl)sc(Cl)c1 |
| InChI Key | XZYAGJZPXNLQKY-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Data / Observation |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >40 °C (Predicted based on acetyl precursor MP of 38 °C) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |
| Reactivity | Highly reactive alkylating agent; sensitive to moisture (hydrolysis to |
Synthetic Pathways
Two primary routes exist for the synthesis of CAS 13668-93-4.[1][2][3][4] Method A is the preferred industrial route due to atom economy and direct access from commercially available 2,5-dichlorothiophene.[1][2] Method B is utilized when the acetyl precursor is already available.[2]
Method A: Friedel-Crafts Chloroacetylation (Primary Route)[1][2][5]
This method involves the direct acylation of 2,5-dichlorothiophene.[1][2][5] The pre-existing chlorine atoms at positions 2 and 5 block these sites, directing the incoming acyl group exclusively to position 3.
-
Reagents: 2,5-Dichlorothiophene, Chloroacetyl chloride, Aluminum Chloride (AlCl
).[1][2] -
Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS
).[1][2]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl
(1.2 eq) and dry DCM. Cool to 0–5 °C.[2][6] -
Acylation: Add chloroacetyl chloride (1.1 eq) dropwise. Stir for 15 min to form the acylium ion complex.
-
Substrate Addition: Add 2,5-dichlorothiophene (1.0 eq) dropwise, maintaining temperature <10 °C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc).[1][2]
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl to decompose the aluminum complex.
-
Workup: Extract with DCM (3x). Wash organics with NaHCO
(sat.) and Brine.[2][6] Dry over MgSO . -
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.
Method B: -Chlorination of 3-Acetyl-2,5-dichlorothiophene
-
Precursor: 1-(2,5-dichlorothiophen-3-yl)ethanone (CAS 36157-40-1).[1][2][7]
-
Reagents: Sulfuryl chloride (SO
Cl ) or CuCl in EtOH.[1][2]
Protocol:
-
Dissolve 3-acetyl-2,5-dichlorothiophene in glacial acetic acid or DCM.
-
Add SO
Cl (1.05 eq) dropwise at RT.[2] -
Heat to 40–50 °C for 2 hours until gas evolution (HCl/SO
) ceases. -
Quench with water and extract to isolate the
-chloro ketone.[1][2]
Reaction Mechanism & Visualization
The formation of the target molecule via Method A follows a classic Electrophilic Aromatic Substitution (EAS) mechanism.[2] The thiophene ring, despite the electron-withdrawing chlorine substituents, remains sufficiently nucleophilic to attack the acylium ion generated by AlCl
Figure 1: Mechanistic pathway for the Friedel-Crafts synthesis of CAS 13668-93-4.[1][2][4][5]
Applications in Drug Discovery
The core value of CAS 13668-93-4 lies in its reactivity as a bifunctional electrophile .[1][2] The carbonyl group and the
Hantzsch Thiazole Synthesis
This is the most critical application.[2] Condensation with thioamides produces 2,4-disubstituted thiazoles, a scaffold prevalent in antifungal agents and kinase inhibitors.[1][2]
-
Reaction: CAS 13668-93-4 + Thioamide (R-CSNH
) Thiazole derivative.[1][2] -
Significance: Used to synthesize analogs of Carbonic Anhydrase Inhibitors and novel antimicrobial agents where the 2,5-dichlorothiophene moiety acts as a lipophilic bioisostere for phenyl rings.[1][2]
Workflow: Thiazole Library Generation
Figure 2: Divergent synthetic utility of the target compound in medicinal chemistry.[1][2]
Safety & Handling Protocols
Warning:
-
Engineering Controls: All operations (weighing, reaction, workup) must be performed inside a functioning fume hood .[2]
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[2] A full-face respirator is recommended if working outside a hood (not advised).[1][2]
-
Decontamination:
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound degrades upon exposure to light and moisture.[2]
References
-
Konoscience . Product Catalog: 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone. Retrieved from [1][2]
-
BenchChem . Synthesis of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone and Precursors. Retrieved from [1][2]
-
National Institutes of Health (NIH) .[2] Crystal structure of (E)-1-(2,5-Dichlorothiophen-3-yl)ethanone derivatives. Retrieved from [1][2]
-
Google Patents . Process for making 2,5-dichlorothiophene (US2492644A).[1][2] Retrieved from
-
Chemical Book . CAS 36157-40-1: 3-Acetyl-2,5-dichlorothiophene Properties.[1][2] Retrieved from [1][2]
Sources
- 1. Capsaicin (CAS 404-86-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. researchgate.net [researchgate.net]
- 4. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Acetyl-2,5-dichlorothiophene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
Technical Whitepaper & Safety Guide: 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
Executive Summary & Chemical Identification
This guide serves as an advanced safety protocol for 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone . Unlike standard solvents or reagents, this compound possesses a "structural alert" moiety—the
Researchers must treat this compound with the same rigor used for chemical warfare agents (e.g., chloroacetophenone) due to shared pharmacophores.
Chemical Identity Table[1]
| Property | Specification |
| Chemical Name | 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone |
| Common Descriptor | |
| Molecular Formula | C₆H₃Cl₃OS |
| Molecular Weight | ~229.51 g/mol |
| Physical State | Crystalline Solid (often off-white/yellow) or Oil (if impure) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups |
Hazard Assessment: The Mechanistic "Why"
Standard SDSs often list hazards without context. To ensure safety, one must understand the causality of this molecule's toxicity.
The Alkylation Mechanism (Lachrymatory Effect)
The primary hazard stems from the
-
Biological Target: The thiol (-SH) groups of cysteine residues in the TRPA1 ion channels on sensory nerve endings.
-
Result: Irreversible alkylation of the protein triggers massive calcium influx, interpreted by the brain as a chemical burn. This causes immediate, debilitating tearing and respiratory distress.
GHS Classification (Derived)
Based on Structure-Activity Relationships (SAR) of analogous thiophene
-
Acute Tox. 3 (Oral/Dermal): Toxic if swallowed or in contact with skin.
-
Skin Corr.[1][2] 1B: Causes severe skin burns and eye damage.
-
Eye Dam. 1: Causes serious eye damage (Lachrymator).
-
Resp. Sens. 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Muta. 2: Suspected of causing genetic defects (due to alkylating nature).
Handling Protocols: A Self-Validating System
Trustworthiness in safety comes from redundancy. The following protocol is designed to fail-safe.
Engineering Controls
-
The "Closed Door" Rule: All weighing and transfers must occur inside a certified chemical fume hood.
-
Airflow Check: Verify hood face velocity (>100 fpm) before opening the container.
-
Trap Systems: If using a vacuum line to remove solvent, a cold trap (−78°C) is insufficient. You must use a chemical scrub trap (e.g., 10% NaOH/Thiosulfate) between the pump and the manifold to neutralize vapors.
Personal Protective Equipment (PPE) Hierarchy
Standard nitrile gloves are insufficient for prolonged contact with chlorinated aromatics.
-
Primary Layer: Laminate film gloves (e.g., Silver Shield/4H). These provide permeation resistance >4 hours.
-
Secondary Layer: Nitrile gloves (for dexterity and to secure the loose laminate gloves).
-
Respiratory: If work must be done outside a hood (strongly discouraged), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.
The "Quench-First" Disposal Method
Never dispose of this compound directly into waste drums. It continues to off-gas and can alkylate other waste components.
-
Protocol: Treat all glassware and waste with Quenching Solution A (see Section 5) for 30 minutes before standard disposal.
Visualizing the Hazard & Response
Diagram 1: Mechanism of Action (TRPA1 Activation)
This diagram illustrates why the compound causes immediate pain.
Caption: The electrophilic alpha-carbon alkylates cysteine residues on TRPA1 channels, triggering pain signals.
Diagram 2: Emergency Spill Response Workflow
A logic-gated flowchart for immediate action.
Caption: Decision matrix for handling spills. Note the mandatory neutralization step before cleanup.
Experimental Data & Decontamination
Quenching Solutions (Self-Validating)
Water alone is ineffective due to low solubility and slow hydrolysis rates. Use a nucleophilic scavenger.
| Solution | Composition | Mechanism | Application |
| Solution A (Preferred) | 10% Sodium Thiosulfate + 5% NaHCO₃ in Water | Nucleophilic displacement of Cl⁻ by Thiosulfate. | Glassware rinsing, small spills. |
| Solution B (Alternative) | 10% Aqueous Ammonia + 10% Isopropanol | Aminolysis (forms amine derivative). | Large surface decon. |
Synthesis Context (Why use it?)
This molecule is a scaffold for thiophene-based antifungals and kinase inhibitors .
-
Reaction: It is typically reacted with imidazoles or amines.
-
Stability: Unstable to light and moisture. Store under Argon at 2–8°C. Darkening color indicates decomposition (HCl release).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Alpha-Chloroketones. Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: 2-chloro-1-(thiophen-2-yl)ethanone derivatives.[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Guidance on Handling Highly Potent Pharmaceutical Compounds. Retrieved from [Link]
- Bautista, D. M., et al. (2006).TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282.
Sources
Thiophene Scaffolds in Medicinal Chemistry: A Strategic Technical Guide
Executive Summary: The "S" Factor in Drug Design
Thiophene is not merely a structural spacer; it is a bioisosteric powerhouse. In the landscape of FDA-approved small molecules, the thiophene ring appears in over 25 marketed drugs, ranging from the anti-platelet agent Clopidogrel to the antipsychotic Olanzapine .
For the medicinal chemist, replacing a phenyl ring with a thiophene offers three distinct strategic advantages:
-
Steric Contraction: Thiophene is physically smaller than benzene, allowing for tighter binding in sterically constrained hydrophobic pockets.
-
Electronic Modulation: As a
-excessive heterocycle, it acts as an electron donor, altering the pKa of adjacent amines and enhancing cation- interactions. -
Metabolic "Switch": The sulfur atom introduces unique metabolic handles (S-oxidation) that can be exploited for prodrug activation or must be managed to prevent toxicity.
This guide provides a technical deep-dive into the synthesis, bioisosteric utility, and metabolic profiling of thiophene derivatives.
Bioisosterism: Thiophene vs. Benzene[1][2][3][4]
The decision to swap a benzene ring for a thiophene is often driven by the need to optimize lipophilicity (LogP) and solubility. While they are classical bioisosteres, their electronic profiles differ significantly.
Comparative Physicochemical Profile[1][3]
| Feature | Benzene ( | Thiophene ( | Medicinal Chemistry Implication |
| Aromaticity | High (Resonance Energy ~36 kcal/mol) | Moderate (Resonance Energy ~29 kcal/mol) | Thiophene is more reactive toward electrophilic substitution (metabolism). |
| Electronic Nature | Thiophene can stabilize positive charges better; susceptible to oxidation. | ||
| Lipophilicity | Reference | Generally Higher (+0.1 to +0.3 LogP) | Increases permeability but may decrease solubility. |
| H-Bonding | None | Weak H-bond acceptor (Sulfur) | Sulfur can engage in "Sigma-hole" interactions with backbone carbonyls. |
| Bond Angle | 120° (C-C-C) | ~111° (C-S-C) | Alters vector orientation of substituents (scaffold hopping). |
Visualizing the Bioisosteric Shift
The following diagram illustrates the decision logic and consequences of the Benzene-to-Thiophene scaffold hop.
Figure 1: Strategic consequences of Benzene-to-Thiophene bioisosteric replacement.
Synthetic Architecture: The Gewald Reaction[5][6]
While many routes exist (Paal-Knorr, Fiesselmann), the Gewald Reaction remains the "privileged" method for generating highly functionalized 2-aminothiophenes, which are ubiquitous in kinase inhibitors and GPCR ligands.
Mechanism & Causality
The reaction is a multi-component condensation between a ketone/aldehyde, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur (
-
Why Morpholine? Secondary amines like morpholine or diethylamine act as both the base catalyst for the initial Knoevenagel condensation and the nucleophile that activates the elemental sulfur (opening the
ring). -
The "S" Source: Elemental sulfur is preferred over sulfide salts for atom economy and ease of handling in one-pot procedures.
Protocol 1: Standard Gewald Synthesis of 2-Aminothiophenes
Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Reagents:
-
Cyclohexanone (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Elemental Sulfur (
) (10 mmol) -
Morpholine (15 mmol)
-
Ethanol (Absolute, 20 mL)
Step-by-Step Methodology:
-
Pre-mix: In a 50 mL round-bottom flask, combine cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.
-
Catalyst Addition: Add morpholine (1.5 eq) dropwise. Note: The reaction is exothermic; Knoevenagel condensation begins immediately.
-
Sulfur Addition: Add elemental sulfur (1.0 eq) to the stirring solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone.
-
-
Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath. The product usually precipitates as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol/water if necessary.
-
Characterization: Confirm structure via
-NMR (Look for broad singlet around 6.0–7.0 ppm).
Figure 2: Mechanistic flow of the Gewald Reaction.
Metabolic Activation: The Clopidogrel Paradigm
One of the most critical aspects of thiophene medicinal chemistry is metabolic stability. The thiophene ring is prone to S-oxidation by Cytochrome P450 (CYP) enzymes. This can be a liability (toxicity) or a design feature (prodrugs).
Case Study: Clopidogrel (Plavix) Clopidogrel is an inactive prodrug. It requires the thiophene ring to be oxidized to exert its anti-platelet effect.
The Bioactivation Pathway[7]
-
Oxidation: CYP2C19 oxidizes the thiophene double bond to form a 2-oxo-clopidogrel (a thiolactone).[1]
-
Hydrolysis: The thiolactone ring is hydrolyzed (opened), revealing a reactive free thiol (-SH) .
-
Target Engagement: The free thiol forms a disulfide bridge with Cysteine residues on the P2Y12 receptor on platelets, irreversibly inhibiting aggregation.[2][3]
Warning: Genetic polymorphisms in CYP2C19 (poor metabolizers) render this drug ineffective, highlighting the importance of understanding thiophene metabolism during lead optimization.
Figure 3: Metabolic activation pathway of Clopidogrel.
Experimental Validation: Kinase Inhibition Assay
Thiophene derivatives are frequent scaffolds in kinase inhibitors (e.g., mimicking the purine ring of ATP). The following protocol validates the biological activity of a synthesized thiophene derivative against a target kinase (e.g., VEGFR or EGFR).
Protocol 2: FRET-Based Kinase IC50 Determination
Principle: Measures the transfer of phosphate from ATP to a peptide substrate. Detection uses a specific antibody that recognizes the phosphorylated product, generating a FRET signal.
Materials:
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Test Compound (Thiophene derivative, dissolved in DMSO).
-
ATP (at
concentration for the specific kinase). -
Peptide Substrate (Fluorescein-labeled).
Workflow:
-
Serial Dilution: Prepare a 10-point dose-response curve of the thiophene derivative in DMSO (Top concentration 10
M, 3-fold dilutions). -
Enzyme Mix: Dilute the kinase enzyme in Kinase Buffer to 2x the final assay concentration.
-
Plate Setup: Add 10
L of diluted compound to a 384-well low-volume black plate. Add 10 L of Enzyme Mix. Incubate for 15 mins at RT (to allow compound-enzyme binding). -
Reaction Start: Add 10
L of Substrate/ATP mix. -
Incubation: Incubate for 60 minutes at RT.
-
Termination/Detection: Add EDTA-containing detection reagent (stops reaction and binds phosphorylated peptide).
-
Read: Measure Fluorescence intensity on a plate reader (Ex/Em specific to FRET pair).
-
Analysis: Fit data to a sigmoidal dose-response equation to calculate
.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry, 2024.[4] Link
-
Clopidogrel pathway, Pharmacokinetics. PharmGKB/ClinPGx, 2012. Link
-
Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation. Chemical Research in Toxicology, 2012.[1] Link
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010.[5] Link
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. RSC Medicinal Chemistry, 2013. Link
Sources
- 1. Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
Reactivity profile of alpha-chloroketones attached to thiophene rings
Reactivity Profile & Synthetic Utility of -Chloroketones in Thiophene Scaffolds
Technical Guide for Medicinal Chemistry Applications
Executive Summary
The attachment of an
This guide details the synthesis, stability, and three primary reactivity modules of these intermediates, providing actionable protocols for researchers developing thiazole-based kinase inhibitors and chiral thienyl-ethanol pharmacophores.
Structural & Electronic Basis
To manipulate these compounds effectively, one must understand the competition between the aromatic ring and the aliphatic side chain.
The "Push-Pull" Electronic System
-
Thiophene Ring (The Donor): Thiophene is
-excessive (super-aromatic). The sulfur lone pair donates electron density into the ring, making C2 and C5 highly nucleophilic. However, the attachment of the acyl group at C2 significantly deactivates the ring toward further EAS, directing any subsequent electrophilic attack to the C4 or C5 positions (depending on conditions). -
-Chloroketone Tail (The Acceptor): The carbonyl group withdraws electron density, making the
-methylene protons acidic ( ) and the -carbon highly electrophilic. The chlorine atom enhances this effect via induction, creating a "warhead" susceptible to soft nucleophiles (sulfur) and hard nucleophiles (nitrogen/oxygen).
Regioselectivity (C2 vs. C3)
Synthesis predominantly favors the 2-isomer (2-chloroacetylthiophene) over the 3-isomer due to the stabilization of the
Synthesis & Preparation
The industrial standard remains Friedel-Crafts acylation, though green catalytic methods are emerging.
Standard Protocol: Friedel-Crafts Acylation
Reagents: Thiophene, Chloroacetyl Chloride,
Critical Control Point: The reaction is highly exothermic.
must be added portion-wise atto prevent polymerization of the thiophene substrate.
Green Alternative: Zeolite Catalysis
Recent advances utilize H
Core Reactivity Modules
The utility of
Figure 1: Divergent reactivity pathways for 2-(chloroacetyl)thiophene intermediates.
Module A: Hantzsch Thiazole Synthesis (Primary Application)
This is the most frequent application in drug discovery. The reaction with thioureas or thioamides generates 2-aminothiazoles, a scaffold found in drugs like Dasatinib and Abemaciclib .
Mechanism:
-
Attack: The sulfur atom of the thioamide attacks the
-carbon, displacing chloride. -
Cyclization: The imine nitrogen attacks the carbonyl carbon.
-
Dehydration: Loss of water aromatizes the system to form the thiazole ring.
Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis.
Module B: Asymmetric Reduction
The carbonyl group can be reduced to a chiral alcohol using Ruthenium-based catalysts (Noyori transfer hydrogenation) or borane-mediated reductions (CBS catalyst).
-
Significance: The resulting chiral chlorohydrins are precursors to epoxides, allowing for the stereocontrolled attachment of amine side chains (common in antidepressants and beta-blockers).
Module C: Direct Nucleophilic Substitution
Reaction with sodium azide (
-
Reduced to
-aminoketones. -
Reacted with alkynes in "Click" chemistry (CuAAC) to form triazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Chloroacetyl)thiophene ( Method)
Self-validating step: Monitor HCl gas evolution and color change.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas trap (NaOH solution) to neutralize HCl.
-
Solvent: Add Thiophene (0.1 mol) and Dichloromethane (DCM, 100 mL) . Cool to
. -
Acylation: Add Chloroacetyl chloride (0.11 mol) dropwise.
-
Catalyst Addition (Crucial): Add anhydrous
(0.12 mol) in small portions over 45 minutes. Do not allow temp to exceed . The solution will turn dark red/brown. -
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 2 hours. -
Quench: Pour the mixture slowly onto 200g of crushed ice/HCl mix.
-
Extraction: Separate organic layer; wash with water (
), saturated ( ), and brine. -
Purification: Dry over
and concentrate. Recrystallize from Ethanol/Hexane.-
Target Yield: 75-85%.
-
Appearance: Off-white to yellowish crystalline solid.
-
Protocol 2: Hantzsch Synthesis of 4-(2-Thienyl)-2-aminothiazole
-
Dissolution: Dissolve 2-(2-chloroacetyl)thiophene (10 mmol) in Ethanol (20 mL) .
-
Addition: Add Thiourea (11 mmol) .
-
Reflux: Heat to reflux for 2-4 hours.
-
Validation: TLC (50% EtOAc/Hexane) should show disappearance of the chloroketone (
) and appearance of a polar spot ( ).
-
-
Workup: Cool to RT. The hydrobromide/hydrochloride salt of the product may precipitate.[2]
-
Free Base Formation: Pour into water and basify with
to pH 9. Filter the precipitate.[2] -
Recrystallization: Ethanol.
Safety & Stability Data
| Parameter | Specification | Handling Note |
| Toxicity | High | Potent alkylating agent. Suspected carcinogen. |
| Lachrymator | Yes | Warning: |
| Skin Sensitivity | Corrosive/Sensitizer | Double-gloving (Nitrile) recommended. |
| Storage | Store under inert gas (Ar/N2). Acids promote polymerization. | |
| Incompatibility | Strong Bases, Oxidizers | Reacts violently with strong bases (Favorskii rearrangement risk). |
Stability Note: Unlike their bromo-analogs, chloroacetylthiophenes are reasonably stable at room temperature if kept dry. However, exposure to light can cause slow degradation (darkening of the solid).
References
- Synthesis of 2-Acetylthiophene (Friedel-Crafts Mechanism) Source: BenchChem Technical Guides
-
Hantzsch Thiazole Synthesis: Mechanism & Applic
- Source: SynArchive Named Reactions
-
URL:[Link]
-
Green Synthesis of Thiazoles using Silica-Supported C
- Source: N
-
URL:[Link]
- Thiophene Safety Data Sheet (SDS) Source: Fisher Scientific
-
Asymmetric Hydrogen
- Source: Organic Letters (ACS Public
-
URL:[Link]
Technical Guide: 2,5-Dichlorothiophene Derivatives in Advanced Synthesis & Materials
Executive Summary
2,5-Dichlorothiophene (2,5-DCT) is a pivotal heterocyclic scaffold that bridges the gap between small-molecule medicinal chemistry and high-performance organic semiconductors. Unlike its brominated counterparts, the chlorinated thiophene core offers unique electronic tuning capabilities—specifically the down-shifting of HOMO energy levels—without the steric bulk associated with bromine or iodine. This guide provides a technical analysis of its reactivity, polymerization strategies (specifically Direct Arylation), and applications in organic photovoltaics (OPV) and drug design.
Part 1: The Chlorinated Thiophene Scaffold
Electronic & Steric Properties
The utility of 2,5-DCT stems from the "Chlorine Effect."[1] While fluorine is often used for electronic tuning, chlorine offers a distinct advantage: it possesses an empty 3d-orbital capable of accepting
-
HOMO/LUMO Modulation: The electron-withdrawing nature of the chlorine atoms at the
-positions (2 and 5) significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy level. In conjugated polymers, this increases the ionization potential, leading to higher open-circuit voltage ( ) in solar cells and better oxidative stability. -
Dipole Moments: The C-Cl bond creates a strong dipole that promotes interchain packing in solid-state films, enhancing charge carrier mobility (
). -
Reactivity Profile: The C-Cl bond is stronger (
) than C-Br ( ). This kinetic stability allows for chemoselective functionalization —one can perform lithiation or substitution at the 3/4 positions without disturbing the 2/5-chloro "caps," or use the chlorines as "masked" leaving groups for late-stage polymerization.
Part 2: Material Science Applications (Organic Photovoltaics)
The most significant recent application of 2,5-DCT derivatives is in the synthesis of polymer donors for Organic Solar Cells (OSCs). Chlorination has proven superior to fluorination or alkylation in specific donor-acceptor architectures.
Comparative Performance Data
The following table illustrates the impact of chlorination on photovoltaic performance, comparing a standard benzodithiophene (BDT) polymer against its chlorinated analogue.
| Parameter | Non-Chlorinated Polymer (P-H) | Chlorinated Polymer (P-Cl) | Impact of Chlorination |
| HOMO Level | -5.31 eV | -5.48 eV | Deepened: Improves |
| Bandgap ( | 1.82 eV | 1.84 eV | Negligible: Optical absorption remains similar. |
| Hole Mobility ( | Increased: Stronger | ||
| PCE (%) | 8.4% | 12.3% | Major Boost: Due to morphology & voltage. |
Data synthesized from recent high-impact OPV literature (e.g., Zhang et al., Li et al.).
Part 3: Synthetic Methodologies
Direct Arylation Polymerization (DArP)
Traditionally, polythiophenes are synthesized via Stille or Suzuki coupling, requiring toxic stannanes or unstable boronic acids. Direct Arylation Polymerization (DArP) is the preferred method for 2,5-DCT because it utilizes C-H activation.
However, 2,5-DCT presents a challenge: Selectivity. DArP relies on activating a C-H bond to couple with a C-X bond. Since 2,5-DCT has two C-Cl bonds and two C-H bonds (if 3,4-unsubstituted), controlling the reaction is critical.
Mechanism: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The choice of ligand and carboxylic acid additive (e.g., Pivalic acid) is crucial to lower the energy barrier for C-H bond cleavage.
Visualization: DArP Catalytic Cycle
The following diagram details the CMD mechanism specific to chlorinated thiophenes.
Caption: The Concerted Metallation-Deprotonation (CMD) cycle. Pivalic acid acts as a proton shuttle, lowering the activation energy for the C-H bond cleavage.
Part 4: Pharmaceutical Applications
In medicinal chemistry, 2,5-DCT serves as a bioisostere for phenyl and non-chlorinated thiophene rings.
-
Metabolic Blocking: The 2- and 5-positions of thiophene are metabolically labile (prone to oxidation by Cytochrome P450). Blocking these sites with chlorine atoms prevents the formation of reactive sulfoxides/epoxides, significantly increasing the drug's half-life (
). -
Lipophilicity: The addition of chlorine increases
, facilitating better membrane permeability for CNS-targeted drugs. -
Specific Examples: Derivatives of 2,5-DCT are explored in antifungal agents (chalcone analogues) and antitubercular drugs, where the electron-deficient ring interacts favorably with enzyme active sites via halogen bonding.
Part 5: Experimental Protocols
Protocol A: Regioselective 3-Functionalization via Lithiation
Objective: To introduce a functional group at the 3-position while retaining the 2,5-dichloro motif. This relies on the stability of the C-Cl bond against Lithium-Halogen exchange at low temperatures.
Reagents:
-
2,5-Dichlorothiophene (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.1 eq)
-
Electrophile (e.g., DMF, Aldehydes) (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C using a dry ice/acetone bath.
-
Deprotonation: Add LDA slowly. Then, add 2,5-dichlorothiophene dropwise over 15 minutes.
-
Mechanistic Note: LDA is used instead of n-BuLi to prevent nucleophilic attack on the chlorine or accidental Li-Cl exchange. The steric bulk of LDA ensures exclusive deprotonation at the 3-position.
-
-
Metallation: Stir at -78°C for 1 hour. The solution will turn yellow/orange, indicating the formation of the lithiated species (3-lithio-2,5-dichlorothiophene).
-
Quenching: Add the electrophile (e.g., DMF for formylation) dropwise.
-
Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated
. Extract with Ethyl Acetate, dry over , and concentrate.
Protocol B: Direct Arylation Polymerization (DArP)
Objective: Synthesis of a chlorinated polythiophene derivative.[1][2][3]
Reagents:
-
Monomer: 2,5-Dichlorothiophene derivative (1.0 eq)
-
Co-monomer: Dibromo-benzodithiophene (or similar) (1.0 eq)
-
Catalyst:
(2 mol%) -
Ligand:
(4 mol%) -
Additive: Pivalic Acid (0.3 eq)
-
Base:
(3.0 eq) -
Solvent: o-Xylene
Step-by-Step Methodology:
-
Degassing: Combine monomers, base, and acid in a microwave vial. Purge with
for 20 minutes. This is critical to prevent oxidative homocoupling defects. -
Catalyst Addition: Add the Pd source and ligand quickly under positive
pressure. -
Polymerization: Heat to 120°C for 24 hours (or 1 hour in a microwave reactor).
-
Why Pivalic Acid? It acts as a proton shuttle in the CMD mechanism (see Diagram 1), drastically improving yield and molecular weight compared to carbonate bases alone.
-
-
Purification: Precipitate the polymer into cold methanol. Filter into a Soxhlet thimble and extract sequentially with methanol, hexanes (to remove oligomers), and finally chloroform (to collect the high-MW polymer).
References
-
Chlorinated Polymers in Organic Solar Cells Source: Wiley Online Library (Angewandte Chemie). "The Crucial Role of Chlorinated Thiophene Orientation in Conjugated Polymers for Photovoltaic Devices." URL:[Link]
-
Direct Arylation Polymerization Optimization Source: Journal of Polymer Science Part A. "Optimization of direct arylation polymerization conditions for the synthesis of poly(3-hexylthiophene)."[4] URL:[Link]
-
Regioselective Functionalization Strategies Source: Organic Chemistry Portal. "Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles." (Contextual reference for regioselectivity patterns). URL:[Link]
-
High-Efficiency Chlorinated Acceptors Source: Royal Society of Chemistry (Energy & Environmental Science). "A chlorinated thiophene flexible-bridged dimeric acceptor for stable organic solar cells with 19.6% efficiency."[5] URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Crucial Role of Chlorinated Thiophene Orientation in Conjugated Polymers for Photovoltaic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorinated Polythiophene-Based Donors with Reduced Energy Loss for Organic Solar Cells [journal.hep.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. A chlorinated thiophene flexible-bridged dimeric acceptor for stable organic solar cells with 19.6% efficiency - EES Solar (RSC Publishing) DOI:10.1039/D5EL00090D [pubs.rsc.org]
Pharmacophore Architecture: The Dichlorothienyl Ethanone Moiety in Drug Design
Topic: Pharmacophore Properties of Dichlorothienyl Ethanone Moieties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The dichlorothienyl ethanone moiety—specifically 1-(4,5-dichloro-2-thienyl)ethanone—represents a privileged scaffold in modern medicinal chemistry. It serves as a robust bioisostere for phenyl-ethanone systems, offering distinct advantages in metabolic stability, lipophilicity modulation, and electronic tuning. This guide dissects the pharmacophore's utility, focusing on its role as a "metabolic shield" against cytochrome P450-mediated S-oxidation and its application as a precursor for bioactive chalcones and heterocycles.
Structural & Electronic Characterization
Thiophene as a Bioisostere
The thiophene ring is a classic bioisostere of benzene. However, the sulfur atom introduces a permanent dipole and a larger van der Waals radius (1.80 Å vs. 1.70 Å for carbon), altering the ligand-binding landscape.
-
Electronic Distribution: Thiophene is
-excessive (super-aromatic) compared to benzene, making it more susceptible to electrophilic attack. -
Metabolic Liability: Unsubstituted thiophenes are prone to metabolic activation via Cytochrome P450 (CYP450), leading to the formation of reactive thiophene S-oxides and epoxides, which are associated with hepatotoxicity (e.g., tienilic acid).
The "Chlorine Blockade" Effect
The introduction of chlorine atoms at the 4- and 5-positions is not merely for lipophilicity; it is a strategic metabolic blockade .
-
Mechanism: CYP450 enzymes typically attack the electron-rich
-position (C5) of the thiophene ring. By substituting this position with chlorine (a weak deactivator via induction but an ortho/para director via resonance), the metabolic hotspot is occluded. -
Stability: Computational studies indicate that 2,5-disubstituted thiophenes (like our core moiety where C2 is acetyl and C5 is chloro) exhibit superior thermodynamic stability compared to their isomers.[1] The chlorine atoms prevent the formation of the unstable S-oxide intermediate, thereby reducing idiosyncratic toxicity risks.
Physicochemical Profile
The physicochemical properties of the dichlorothienyl ethanone moiety are pivotal for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) optimization.
Table 1: Physicochemical Properties of 1-(4,5-dichloro-2-thienyl)ethanone
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | 195.07 g/mol | Low MW allows for significant derivatization (Fragment-Based Drug Design). |
| LogP (Lipophilicity) | ~3.2 | High lipophilicity enhances passive membrane permeability but requires polar solubilizing groups in the final drug candidate. |
| H-Bond Acceptors | 1 (Carbonyl) | The ketone oxygen acts as a key anchor point for receptor binding. |
| H-Bond Donors | 0 | Lack of donors prevents non-specific binding, reducing off-target effects. |
| Rotatable Bonds | 1 | The acetyl group bond allows for conformational adaptation within the binding pocket. |
| TPSA | ~45 Ų | Well within the range for blood-brain barrier (BBB) penetration if required. |
Synthetic Accessibility & Derivatization
The synthesis of the core moiety typically proceeds via Friedel-Crafts acylation. This protocol is preferred for its regioselectivity, favoring the C2 position due to the directing effect of the sulfur atom.
Protocol: Friedel-Crafts Acylation
Objective: Synthesis of 1-(4,5-dichloro-2-thienyl)ethanone.
Reagents:
-
2,3-Dichlorothiophene (Substrate)
-
Acetyl Chloride (Acylating Agent)
-
Aluminum Chloride (
, Lewis Acid Catalyst) -
Dichloromethane (DCM) or Carbon Disulfide (
, Solvent)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck round-bottom flask under nitrogen atmosphere, suspend anhydrous
(1.2 eq) in dry DCM at 0°C. -
Activation: Add acetyl chloride (1.1 eq) dropwise. Stir for 15 minutes to generate the acylium ion intermediate (
). -
Addition: Add 2,3-dichlorothiophene (1.0 eq) dropwise, maintaining the temperature below 5°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).
-
Quenching: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.
-
Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield the product as a white/pale yellow solid.
Synthetic Pathway Visualization
Pharmacophore Modeling & SAR
The dichlorothienyl ethanone moiety is rarely the final drug; it is a "warhead precursor." Its primary application is in the synthesis of Chalcones (
Key Pharmacophore Features
-
Hydrophobic Anchor (Cl-Thiophene): The dichlorothiophene ring occupies hydrophobic pockets (e.g., in kinase domains or fungal CYP51 active sites). The chlorines increase the volume and lipophilicity, enhancing van der Waals contacts.
-
H-Bond Acceptor (Carbonyl): The ketone oxygen accepts hydrogen bonds from residues like Serine or Threonine in the target protein.
-
Michael Acceptor (Enone - in Chalcones): When converted to a chalcone, the
-carbon becomes electrophilic, capable of covalent modification of cysteine residues (e.g., in tubulin or enzymes).
Structure-Activity Relationship (SAR) Map
Case Study: Antimicrobial Chalcones
Research indicates that chalcones derived from 1-(4,5-dichloro-2-thienyl)ethanone exhibit potent activity against Candida albicans and Staphylococcus aureus.
-
Mechanism: The lipophilic dichlorothiophene ring penetrates the microbial cell wall. The
-unsaturated ketone system (formed after condensation with an aldehyde) interferes with cell division or inhibits enzymes like GlcN-6-P synthase. -
Validation: In docking studies, the sulfur of the thiophene ring often interacts with aromatic residues (Trp/Phe) via
stacking, while the chlorine atoms fill hydrophobic voids, stabilizing the ligand-receptor complex.
References
-
BenchChem. (n.d.). A Comparative Guide to the Computational Stability of Thiophene Chlorination Products. Retrieved from
-
Dansette, P. M., et al. (2005).[2] Cytochrome P450 Catalyzed Metabolism of Thiophenes: Proof that both Thiophene-S-oxide and Thiophene Epoxide are Biological Reactive Intermediates. ResearchGate. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-(4,5-Dichlorothiophen-2-yl)ethanone Product Specification. Retrieved from
-
Echemi. (n.d.). 1-(4,5-Dichloro-2-thienyl)ethanone Basic Attributes and Characteristics. Retrieved from
- Gomes, M. N., et al. (2017). Chalcones as a Privileged Scaffold in Drug Discovery. Molecules, 22(8), 1210.
Sources
Methodological & Application
Application Note: Synthesis of Thiazoles using 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
Executive Summary
This technical guide details the synthesis of 2,4-disubstituted thiazoles utilizing 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone as the primary electrophilic scaffold. While the bromo-analog is frequently cited in academic literature due to higher reactivity, the chloro-derivative offers superior shelf-stability and lower cost. This protocol addresses the specific kinetic challenges of the chloro-leaving group by incorporating iodide catalysis (Finkelstein modification) to ensure high yields. The resulting thiazole-thiophene hybrids are privileged structures in medicinal chemistry, known for antifungal (e.g., inhibition of GlcN-6-P synthase) and antibacterial properties.
Mechanistic Insight & Reaction Design
The core transformation relies on the Hantzsch Thiazole Synthesis , a condensation between an
The "Chloro" Challenge
The bond dissociation energy of C-Cl (~339 kJ/mol) is significantly higher than C-Br (~276 kJ/mol), making the specific precursor 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone less electrophilic than its bromo-counterpart.
-
Standard Protocol Failure: Direct reflux in ethanol often leads to incomplete conversion or long reaction times (24h+).
-
The Solution: The addition of a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI). The iodide displaces the chloride in situ to form the highly reactive
-iodoketone, which reacts rapidly with the sulfur nucleophile.
Reaction Pathway Visualization[3]
Figure 1: Modified Hantzsch mechanism illustrating the in situ activation of the chloroketone via iodide catalysis.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-(2,5-dichlorothien-3-yl)thiazole
Target: Synthesis of aminothiazoles using Thiourea. Scale: 5.0 mmol basis.
Materials
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7] | Amount | Role |
| 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone | 229.51 | 1.0 | 1.15 g | Substrate |
| Thiourea | 76.12 | 1.2 | 0.46 g | Nucleophile |
| Sodium Iodide (NaI) | 149.89 | 0.1 | 75 mg | Catalyst |
| Ethanol (Absolute) | - | - | 15 mL | Solvent |
| Sodium Acetate (aq) | - | - | 10% w/v | Neutralization |
Step-by-Step Methodology
-
Activation: In a 50 mL round-bottom flask, dissolve 1.15 g of the chloroketone in 10 mL of absolute ethanol. Add 75 mg of NaI. Stir at room temperature for 10 minutes. Observation: Solution may darken slightly due to trace iodine liberation.
-
Addition: Add 0.46 g of Thiourea followed by the remaining 5 mL of ethanol.
-
Reflux: Equip with a condenser and heat to reflux (approx. 78°C) for 3–5 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexane). The starting material (
) should disappear, and a lower fluorescent spot (product) should appear.
-
-
Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (hydrochloride salt) may form.[3][8]
-
Neutralization: Pour the mixture into 50 mL of ice-cold water. Adjust pH to ~8 using 10% sodium acetate solution or ammonium hydroxide. This liberates the free base.
-
Isolation: Filter the resulting precipitate under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot ethanol/DMF (9:1) if necessary.[9][10][11]
Expected Yield: 75–85% Appearance: Yellowish crystalline solid.
Protocol B: Synthesis of 2-Aryl-4-(2,5-dichlorothien-3-yl)thiazole
Target: Synthesis of 2-substituted thiazoles using Thioamides (e.g., Thiobenzamide).
Materials
-
Substrate: 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone (1.0 equiv)
-
Nucleophile: Thiobenzamide (1.1 equiv)
-
Solvent: DMF (Dimethylformamide) or Ethanol
-
Base: Magnesium Carbonate (
) or Triethylamine ( )
Step-by-Step Methodology
-
Setup: Dissolve 1.0 equiv of chloroketone and 1.1 equiv of thiobenzamide in Ethanol (or DMF for higher boiling point if reaction is sluggish).
-
Catalysis: Add 10 mol% KI.
-
Reaction: Reflux for 6–8 hours.
-
Note: Reactions with thioamides are generally slower than thiourea. If using DMF, heat to 100°C.
-
-
Workup: Pour onto crushed ice. The product typically precipitates as a solid.
-
Purification: If the solid is sticky (common with DMF), extract with Ethyl Acetate, wash with brine, dry over
, and purify via silica gel column chromatography (Gradient: Hexane 10% EtOAc/Hexane).
Characterization & Validation
To validate the structure, specifically look for the loss of the methylene protons of the chloroketone and the appearance of the thiazole aromatic proton.
| Technique | Diagnostic Signal | Expectation |
| 1H NMR (DMSO-d6) | Thiazole C5-H | Singlet, |
| 1H NMR (DMSO-d6) | Thiophene H | Singlet, |
| 1H NMR (DMSO-d6) | Broad Singlet, | |
| Mass Spectrometry | Isotope Pattern | M, M+2, M+4 pattern is critical. The molecule contains two chlorines (from thiophene) + S. Look for the characteristic Cl2 isotope cluster (9:6:1 intensity ratio approx). |
Safety & Handling
-
Lachrymator Hazard:
-Haloketones (including the 2-chloro precursor) are potent lachrymators (tear gas agents).-
Control:ALWAYS handle the solid and solution in a functioning fume hood.
-
Decontamination:[11] Wash glassware with a dilute solution of ammonia or sodium thiosulfate to destroy traces of the haloketone before removing from the hood.
-
-
Skin Sensitization: Thiazoles and their precursors can cause severe dermatitis. Double-glove (Nitrile) is recommended.
References
-
Synthesis of 2,5-dichloro thienyl thiazoles: Title: Synthesis, characterization, in vitro and molecular docking studies of new 2,5-dichloro thienyl substituted thiazole derivatives for antimicrobial properties.[12] Source: European Journal of Medicinal Chemistry (via PubMed/ResearchGate). URL:[Link]
-
Hantzsch Reaction Mechanism & Conditions: Title: Hantzsch Thiazole Synthesis - Comprehensive Organic Name Reactions. Source: SynArchive.[13] URL:[Link]
-
Thiazole Biological Activity Overview: Title: Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Source: Indian Journal of Pharmaceutical Education and Research.[2] URL:[Link]
- -haloketones).
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. archives.ijper.org [archives.ijper.org]
- 3. ias.ac.in [ias.ac.in]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. jocpr.com [jocpr.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Documents [merckmillipore.com]
- 12. Synthesis, characterization, in vitro and molecular docking studies of new 2,5-dichloro thienyl substituted thiazole derivatives for antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synarchive.com [synarchive.com]
Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-(Thiophen-2-yl)thiazol-2-amine from 2-Chloro-1-(thiophen-2-yl)ethanone
Introduction
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of biologically active compounds and approved pharmaceuticals. The Hantzsch thiazole synthesis, a classic and robust reaction first described by Arthur Hantzsch in 1887, remains a highly relevant and widely utilized method for the construction of this critical heterocycle.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-(thiophen-2-yl)thiazol-2-amine using 2-chloro-1-(thiophen-2-yl)ethanone and thiourea. The incorporation of the thiophene moiety is of particular interest as it is a bioisostere of the phenyl ring and is found in numerous therapeutic agents. This protocol offers a detailed, step-by-step methodology, insights into the reaction mechanism, and guidance on purification and characterization of the final product.
Reaction Mechanism and Rationale
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[2]
The choice of an α-chloroketone, such as 2-chloro-1-(thiophen-2-yl)ethanone, provides a reactive electrophilic center for the initial S-alkylation by thiourea. The subsequent steps are driven by the formation of a stable, aromatic thiazole ring system. Ethanol is a commonly employed solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.
Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)thiazol-2-amine
This protocol details the synthesis of 4-(thiophen-2-yl)thiazol-2-amine from 2-chloro-1-(thiophen-2-yl)ethanone and thiourea.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Chloro-1-(thiophen-2-yl)ethanone | 160.62 | 10 | 1.61 g |
| Thiourea | 76.12 | 12 | 0.91 g |
| Ethanol (95%) | 46.07 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Deionized Water | 18.02 | - | As needed |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1-(thiophen-2-yl)ethanone (1.61 g, 10 mmol) and thiourea (0.91 g, 12 mmol).
-
Solvent Addition: Add 50 mL of 95% ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 3-5 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Work-up:
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the solution is neutral or slightly basic (pH 7-8). This step neutralizes any hydro-halide acid formed during the reaction.
-
Pour the mixture into a beaker containing approximately 100 mL of cold deionized water to precipitate the product.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any inorganic salts and unreacted thiourea.
-
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 4-(thiophen-2-yl)thiazol-2-amine.
Characterization Data
The structure of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the thiophene and thiazole rings, and a characteristic broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the thiophene and thiazole rings. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), C=N stretching (thiazole ring), and C-S stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 4-(thiophen-2-yl)thiazol-2-amine. |
| Melting Point | A sharp melting point should be observed for the pure, recrystallized product. |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure the starting materials are pure and dry. The reaction time can be extended, and the progress carefully monitored by TLC. In some cases, the use of a different solvent, such as propanol, may improve the yield.[3]
-
Purification Issues: If the product is difficult to purify, column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) can be employed.[4]
-
Alternative Conditions: For a more rapid and potentially higher-yielding synthesis, microwave-assisted heating can be explored. This technique has been shown to significantly reduce reaction times in Hantzsch thiazole syntheses.
Conclusion
The Hantzsch thiazole synthesis offers a reliable and straightforward method for the preparation of 4-(thiophen-2-yl)thiazol-2-amine from commercially available starting materials. The protocol detailed in this application note provides a solid foundation for researchers to synthesize this valuable heterocyclic building block. The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles, making it an indispensable tool in the field of medicinal chemistry and drug discovery.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Mahnashi, M. H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. Available at: [Link]
-
Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
-
MDPI. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Available at: [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]
-
MDPI. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 5(9), 1055-1061. Available at: [Link]
-
Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 991-996. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
Technical Guide: Nucleophilic Substitution of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
[1]
Executive Summary & Chemical Profile[3]
This technical guide details the nucleophilic substitution landscape of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone (referred to herein as DCT-Cl ).[1] As a highly functionalized
The molecule features two distinct electrophilic domains:
-
The
-Methylene Carbon ( ): Highly reactive toward displacement due to the adjacent carbonyl electron-withdrawing group (EWG).[1] -
The Carbonyl Carbon (
): Susceptible to nucleophilic addition-elimination sequences (e.g., cyclocondensation).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Crucial Structural Insight: The 2,5-dichloro substitution on the thiophene ring exerts a strong inductive electron-withdrawing effect (
Chemical Safety Warning
Lachrymator Hazard: Like most
Reaction Landscape Visualization
The following diagram maps the primary synthetic pathways available for DCT-Cl, distinguishing between direct substitution and cyclization routes.
Figure 1: Synthetic divergence map for DCT-Cl. Green paths indicate cyclization; yellow/red paths indicate direct substitution.[1][2]
Core Protocol A: Hantzsch Thiazole Synthesis
Target: Synthesis of 4-(2,5-dichlorothien-3-yl)thiazol-2-amine.[1] Application: Construction of kinase inhibitor scaffolds (e.g., Dasatinib analogs).[2]
Rationale
The Hantzsch synthesis is the most robust application for DCT-Cl. The sulfur atom of thiourea acts as a soft nucleophile, displacing the chloride. The intermediate S-alkylated species spontaneously cyclizes onto the carbonyl, driven by the formation of the aromatic thiazole ring.
Experimental Protocol
Reagents:
-
DCT-Cl (1.0 equiv)[1]
-
Thiourea (1.1 equiv)[1]
-
Ethanol (Absolute) or Methanol[1]
-
Base:
(Optional, for free base isolation)[1]
Step-by-Step Method:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of DCT-Cl in 5 mL of absolute ethanol. The solution usually appears pale yellow.
-
Addition: Add 1.1 mmol of thiourea solid in one portion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 2–4 hours. -
Precipitation: Cool the reaction mixture to room temperature. Often, the product crystallizes directly as the hydrochloride/hydrobromide salt.
-
Isolation (Salt Form): Filter the precipitate and wash with cold ethanol.
-
Free Base Liberation (Optional): Suspend the salt in water and neutralize with saturated aqueous
until pH 8. Extract with EtOAc ( ), dry over , and concentrate.
Yield Expectation: 85–95% Characterization Note: The 2,5-dichloro substitution pattern simplifies the NMR spectrum, showing only one singlet for the thiophene proton (H-4 position) if the acetyl group was at position 3.[1]
Core Protocol B: Azidation ( Substitution)
Target: 2-Azido-1-(2,5-dichlorothien-3-yl)ethanone.[1]
Application: Precursor for "Click" chemistry (triazole libraries) or reduction to
Rationale
Sodium azide is a potent nucleophile but requires careful handling to prevent poly-azidation or elimination. The reaction relies on the high electrophilicity of the
Experimental Protocol
Reagents:
-
DCT-Cl (1.0 equiv)[1]
-
Sodium Azide (
) (1.2 equiv)[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Temperature:
to RT
Step-by-Step Method:
-
Preparation: Dissolve 1.0 mmol DCT-Cl in 4 mL Acetone.
-
Activation: Dissolve 1.2 mmol
in 1 mL water.-
Safety:
is toxic. Avoid contact with acid (forms gas).[1]
-
-
Addition: Add the azide solution dropwise to the ketone solution at
(ice bath). -
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature for 1–2 hours.-
Critical Check: Do not heat. Heating
-azido ketones can lead to decomposition or explosion risks.
-
-
Workup: Dilute with 20 mL cold water. The product often precipitates as a solid. If oil forms, extract with diethyl ether.
-
Note: Do not use chlorinated solvents (DCM/Chloroform) with sodium azide if left overnight, to avoid formation of explosive diazidomethane.
-
-
Purification: Usually not required. If necessary, use short-path silica column chromatography.
Mechanistic Validation & Troubleshooting
Mechanism of Hantzsch Cyclization
Understanding the mechanism allows for troubleshooting when yields are low.
Figure 2: Stepwise mechanism of Hantzsch synthesis. Step 1 is the rate-determining step.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hantzsch) | Incomplete cyclization (Step 3) | Ensure reflux temperature is maintained.[1] Switch from EtOH to n-Butanol for higher temp. |
| Multiple Spots (TLC) | Self-condensation of ketone | Add thiourea before heating.[1] Do not pre-heat the ketone alone. |
| Product is Oily ( | Solvent trapping or elimination | Dry thoroughly under high vacuum.[1] Ensure reaction temp |
| No Reaction ( | Steric hindrance | The 2,5-dichloro group is bulky.[1] Use a more polar aprotic solvent (DMF, DMSO) to enhance nucleophilicity.[1] |
References
-
Hantzsch Thiazole Synthesis: Erian, A. W., et al. "The chemistry of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-haloketones and their utility in heterocyclic synthesis." Molecules2003 , 8(11), 793-865.[1] Link -
Thiophene Pharmacology: Romagnoli, R., et al. "Hybrid molecules containing the thiophene scaffold as anticancer agents." Chemical Biology & Drug Design2013 , 81(4), 447-463.[1]
- Nucleophilic Substitution Mechanisms: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience, 2013.
-
Azide Safety: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[2] Angewandte Chemie International Edition2005 , 44(33), 5188-5240.[1] Link[1]
-
Specific Thiophene Reactivity: Chamberlain, K., et al.[2] "The reactivity of 2,5-dichlorothiophene derivatives." Journal of Chemical Society, Perkin Transactions 21978 .
Application Note: Advanced Functionalization of 2,5-Dichlorothiophene for Pharmaceutical Intermediates
Abstract & Strategic Overview
2,5-Dichlorothiophene (2,5-DCT) is a "privileged scaffold" in medicinal chemistry, offering a unique combination of lipophilicity, metabolic stability, and electronic modulation distinct from its phenyl bioisosteres. Its symmetric halogenation blocks the reactive
This guide details three high-value synthetic workflows:
-
Friedel-Crafts Acylation: The gateway to antifungal chalcones and Sertaconazole-class precursors.
-
Chlorosulfonation: Accessing sulfonamide diuretics and antimicrobial scaffolds.
-
Suzuki-Miyaura Coupling: Overcoming the inertness of thienyl chlorides for biaryl synthesis.
Chemical Properties & Reactivity Profile[1][2]
| Property | Value | Significance in Synthesis |
| CAS Number | 3172-52-9 | Identity verification. |
| Boiling Point | 162 °C | High enough for refluxing in toluene/xylene; requires vacuum for distillation. |
| Density | 1.44 g/mL | Denser than water; facilitates phase separation in aqueous workups. |
| Electronic Effect | Inductive Withdrawal (-I) | The Cl atoms deactivate the ring, requiring stronger electrophiles or catalysts. |
| Regioselectivity | Electrophiles attack C3. Once C3 is substituted, C4 is sterically hindered. |
Core Workflow 1: Regioselective Friedel-Crafts Acylation
Target Intermediate: 3-Acetyl-2,5-dichlorothiophene Application: Precursor for antifungal chalcones and thiophene-carboxylic acids.
Mechanistic Insight
The chlorine atoms at C2 and C5 deactivate the ring, making it less reactive than unsubstituted thiophene. However, they also block the most reactive sites. Consequently, the acylium ion (
Detailed Protocol
Reagents:
-
2,5-Dichlorothiophene (1.0 eq)[1]
-
Acetyl Chloride (1.1 eq)
-
Aluminum Chloride (
), anhydrous (1.2 eq)[1] -
Solvent: Dichloromethane (DCM) or Carbon Disulfide (
)-
Note: While
is classical, DCM is preferred for modern safety standards despite slightly lower solubility of the complex.
-
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas (Ar/N2) inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Catalyst Suspension: Charge the flask with anhydrous
(16.0 g, 120 mmol) and dry DCM (100 mL). Cool to 0°C using an ice bath. -
Acylating Agent: Add Acetyl Chloride (8.6 g, 110 mmol) dropwise over 15 minutes. The suspension will homogenize as the acylium complex forms.
-
Substrate Addition: Dissolve 2,5-DCT (15.3 g, 100 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature
. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–24 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The product is more polar than the starting material.
-
-
Quenching (Critical): Pour the reaction mixture slowly onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL). Caution: This step is highly exothermic.
-
Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases and wash with saturated
(to remove acid traces) and brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize the solid residue from ethanol or purify via silica gel chromatography.
Expected Yield: 75–85% Characterization:
-
Appearance: White to pale yellow crystalline solid.
-
NMR (
): 2.54 (s, 3H, ), 7.00 (s, 1H, Thiophene-H4).
Core Workflow 2: Chlorosulfonation
Target Intermediate: 2,5-Dichlorothiophene-3-sulfonyl chloride Application: Synthesis of sulfonamide diuretics and 5-HT6 receptor antagonists.
Protocol
Reagents:
-
2,5-Dichlorothiophene (1.0 eq)[1]
-
Chlorosulfonic acid (
) (5.0 eq)
Step-by-Step Procedure:
-
Setup: Use a reactor with an efficient reflux condenser and a gas trap (
followed by NaOH). -
Addition: Place Chlorosulfonic acid in the flask and cool to -10°C. Add 2,5-DCT dropwise. The reaction is vigorous; control addition rate to keep temperature
. -
Heating: Once addition is complete, slowly heat the mixture to 90–100°C. Hold for 2 hours.
-
Quenching: Cool to room temperature. Very slowly pour the reaction mass onto crushed ice. The sulfonyl chloride will precipitate as an oil or solid.
-
Isolation: Extract with chloroform (
). Wash with cold water (hydrolysis risk if warm). Dry and concentrate.
Core Workflow 3: Palladium-Catalyzed Cross-Coupling (Suzuki)
Target: 3-Aryl-2,5-dichlorothiophene (or 2,5-diaryl derivatives) Challenge: The C-Cl bond on thiophene is stronger than C-Br or C-I. Standard conditions often fail. Activating ligands or specific catalytic cycles are required.
Protocol for C3-Arylation (Using 3-Bromo-2,5-dichlorothiophene)
Note: Direct C-H arylation of 2,5-DCT is possible but low yielding. It is standard practice to brominate C3 first if specific regiochemistry is needed, or use high-activity catalysts for C2/C5 substitution if the chlorines are to be replaced.
Scenario: Replacing the Chlorines (C2/C5 functionalization). Reagents:
-
2,5-DCT (1.0 eq)
-
Arylboronic acid (2.5 eq for bis-coupling)
-
Catalyst:
(2 mol%) + SPhos (4 mol%) -
Base:
(3.0 eq) -
Solvent: Toluene/Water (10:1)
Procedure:
-
Degas solvents with Argon for 30 minutes.
-
Combine 2,5-DCT, boronic acid, base, and catalyst precursor in a sealed tube.
-
Heat to 100°C for 16 hours.
-
The electron-withdrawing nature of the Chlorine atoms actually facilitates oxidative addition at C2/C5 compared to electron-rich thiophenes, but SPhos is recommended to ensure conversion.
Visualizing the Reaction Landscape
Figure 1: Divergent synthesis pathways from 2,5-dichlorothiophene. The scaffold allows access to ketones (C3), sulfonyls (C3), and biaryl systems (C2/C5).
Safety & Handling Protocols
Toxicity & Exposure[1][5]
-
Inhalation: 2,5-DCT and its acyl derivatives are respiratory irritants.[3] All operations must be performed in a fume hood.
-
Skin Contact: Causes irritation.[4][3] The lipophilic nature facilitates dermal absorption. Use Nitrile gloves (minimum 0.11 mm thickness).
-
Lachrymator Risk: The chloromethyl and sulfonyl chloride derivatives are potent lachrymators. Keep gas traps active.
Storage[4][6][7]
-
Store under inert atmosphere (Argon) at 2–8°C.
-
2,5-DCT is stable, but 3-acetyl derivatives may darken upon light exposure. Store in amber glass.
References
-
Friedel-Crafts Acylation Protocol: Al-Refai, M., et al. "Synthesis and Characterization of Some New 2,5-Dichlorothiophene Derivatives."[1][5] Journal of Chemical Crystallography, vol. 46, no. 8, 2016.
-
Chalcone Synthesis (Antifungal Applications): Lokesh, B.V.S., et al. "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives."[6] Indian Journal of Pharmaceutical Education and Research, vol. 51, no. 4, 2017.
-
Suzuki Coupling of Chlorothiophenes: Straduw, M., et al. "Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives." Beilstein Journal of Organic Chemistry, 2014. (Note: Adapting protocols for di-halo systems).
-
Pharmaceutical Utility (Sertaconazole Class): Patent CN104860933A, "Synthesis method of Sertaconazole nitrate." (Describes the thiophene-ethanol pathway).
-
Safety Data: Fisher Scientific Safety Data Sheet, "3-Acetyl-2,5-dichlorothiophene."
Sources
Technical Application Note: Precision Acylation of Electron-Deficient Thiophenes
Focus: Friedel-Crafts Synthesis of 3-Acetyl-2,5-Dichlorothiophene
Abstract & Strategic Significance
The functionalization of halogenated thiophenes is a critical node in the synthesis of bioisosteres for phenyl rings in drug discovery. While the Friedel-Crafts acylation of unsubstituted thiophene is facile—often requiring mild catalysts to prevent polymerization—the acylation of 2,5-dichlorothiophene presents a distinct challenge. The presence of two electron-withdrawing chlorine atoms significantly deactivates the ring, raising the activation energy for Electrophilic Aromatic Substitution (EAS). Furthermore, the reactive
This guide details a robust, field-validated protocol for the synthesis of 3-acetyl-2,5-dichlorothiophene . Unlike standard thiophene protocols that prioritize mildness, this procedure leverages a strong Lewis acid system (AlCl
Mechanistic Insight & Reaction Design
The Deactivation Paradox
In standard thiophene chemistry, the sulfur atom donates electron density via resonance, making the ring highly nucleophilic. However, in 2,5-dichlorothiophene:
-
Inductive Withdrawal (-I): Two chlorine atoms pull electron density from the ring
-framework. -
Steric/Electronic Blocking: The preferred C2/C5 sites are occupied.
-
The C3 Target: The incoming electrophile (acylium ion) must attack the C3 position. The resulting Wheland intermediate is less stabilized than a C2-attack intermediate, requiring a more potent electrophilic species and higher reaction temperatures compared to unsubstituted thiophene.
Catalyst Selection: AlCl vs. SnCl
-
SnCl
(Stannic Chloride): The gold standard for unsubstituted thiophene to avoid polymerization. It is too weak to effectively acylate the deactivated 2,5-dichlorothiophene ring. -
AlCl
(Aluminum Chloride): Required for this application.[1][2] Its high Lewis acidity generates a high concentration of the discrete acylium ion ( ), necessary to overcome the nucleophilic deficit of the substrate.
Visualizing the Pathway
Reaction Mechanism (DOT Visualization)
Caption: Mechanistic pathway highlighting the generation of the reactive acylium ion and the forced attack at the C3 position.
Detailed Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 2,5-Dichlorothiophene | Substrate | 1.0 | 153.03 | Liquid; ensure purity >98%. |
| Acetyl Chloride | Reagent | 1.2 | 78.50 | Distill if colored; moisture sensitive. |
| Aluminum Chloride | Catalyst | 1.5 | 133.34 | Anhydrous powder; weigh in glovebox or quickly in air. |
| Dichloromethane (DCM) | Solvent | -- | -- | Anhydrous; stabilized with amylene. |
| 1M HCl | Quench | -- | -- | For hydrolysis of the aluminate complex. |
Step-by-Step Methodology
Phase 1: Electrophile Generation
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, pressure-equalizing addition funnel, and a reflux condenser (vented to a caustic scrubber to trap HCl).
-
Solvent & Catalyst: Charge the flask with anhydrous DCM (10 volumes relative to substrate) and cool to 0°C using an ice/water bath.
-
Catalyst Addition: Quickly add anhydrous AlCl
(1.5 equiv) to the cooled DCM. The suspension may turn slightly gray. -
Acyl Chloride Addition: Add Acetyl Chloride (1.2 equiv) dropwise over 15 minutes. Observation: The solid AlCl
will dissolve/digest, forming a clear to slightly yellow solution of the acylium complex. Stir for 20 minutes at 0°C.
Phase 2: Reaction (The Critical Step) 5. Substrate Addition: Dissolve 2,5-dichlorothiophene (1.0 equiv) in a minimal amount of DCM (2 volumes). Add this solution dropwise to the acylium complex over 30–45 minutes, maintaining the internal temperature < 5°C.
- Expert Note: Inverse addition (substrate to catalyst) is preferred here to maintain a high concentration of electrophile relative to the unreacted substrate, driving the kinetics on the deactivated ring.
- Temperature Ramp: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25°C).
- Monitoring: Stir at Room Temperature for 4–6 hours.
- Checkpoint: Check HPLC or GC-MS. If conversion is <80%, heat the reaction to mild reflux (40°C) for 2 hours. The deactivation by chlorine often necessitates this thermal push.
Phase 3: Workup & Isolation 8. Quenching: Cool the mixture back to 0°C. Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl (approx. 10 volumes). Caution: Exothermic hydrolysis of Al-complex. 9. Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous phase twice with DCM. 10. Washing: Wash combined organics with:
- Water (1x)
- Saturated NaHCO
(2x) (until pH is neutral) - Brine (1x)
- Drying: Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
State: The crude product is typically a low-melting solid or oil.
-
Method: Recrystallization from Hexane/Ethanol (9:1) or high-vacuum distillation if liquid.
-
Target Yield: 75–85%.
Process Workflow (DOT Visualization)
Caption: Operational workflow from reagent preparation to product isolation.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | Ring deactivation requires higher activation energy. | Increase temperature to DCM reflux (40°C) or switch solvent to 1,2-Dichloroethane (DCE) and reflux at 83°C. |
| Polymerization (Tarry residue) | Localized overheating or moisture ingress. | Ensure strict temperature control during quenching. Verify anhydrous conditions. |
| Dechlorination | Prolonged exposure to AlCl | Monitor reaction closely; do not exceed 6 hours at reflux. Quench immediately upon completion. |
| Positional Isomers | Scrambling of halogens (rare but possible). | Validate regiochemistry via 1H NMR. (Product should show a singlet for the C4 proton). |
Safety & Compliance
-
Aluminum Chloride: Reacts violently with water, releasing HCl gas. Handle in a fume hood.
-
Acetyl Chloride: Corrosive and lachrymator.
-
Waste Disposal: Aqueous layers contain aluminum salts and must be disposed of according to heavy metal/acidic waste protocols.
References
-
Friedel-Crafts Chemistry on Deactivated Heterocycles
-
Anderson, H. J., & Loader, C. E. (1985). The Synthesis of 3-Substituted Pyrroles and Thiophenes. Synthesis, 1985(04), 353-364.
-
-
General Acylation Protocol (Adapted)
-
Johnson, J. R., & May, G. E. (1938). 2-Acetothienone.[3] Organic Syntheses, Coll. Vol. 2, p. 8. (Provides the foundational SnCl4 vs AlCl3 logic).
-
-
Specific Reactivity of Halothiophenes
-
Hartough, H. D. (1952). Thiophene and Its Derivatives. Interscience Publishers. (Classic text detailing the directing effects in halothiophenes).
-
-
Patent Reference for 2,5-Dichloro Analogues
-
US Patent 2,492,629. Acylation of Thiophene. (Describes conditions for acylating substituted thiophenes).
-
Sources
Technical Application Note: Reduction of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
[1]
Executive Summary & Application Context
The reduction of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone (1) to its corresponding chlorohydrin, 2-chloro-1-(2,5-dichlorothien-3-yl)ethanol (2) , is a critical transformation in the synthesis of thiophene-based pharmaceutical intermediates.[1] This scaffold bears significant structural homology to the precursors used in the synthesis of Duloxetine (Cymbalta), where the thiophene moiety replaces the naphthalene ring, often modulating metabolic stability and serotonin/norepinephrine reuptake inhibition profiles.
This guide addresses two primary distinct workflows:
-
Racemic Reduction: For generating analytical standards or non-chiral building blocks.
-
Asymmetric Biocatalytic Reduction: For generating high-enantiomeric excess (>99% ee) chiral intermediates required for drug development.[1][2]
Reaction Scheme
The transformation involves the hydride attack on the carbonyl carbon of the
Figure 1: General reduction scheme. The thiophene ring chlorination pattern (2,5-dichloro) significantly reduces the electron density of the aromatic system compared to unsubstituted thiophene.
Safety & Handling (Critical)
-
Lachrymator Hazard:
-Haloketones are potent lachrymators and skin irritants.[1] All solids must be weighed in a fume hood. -
Vesicant Risk: The product (chlorohydrin) can cyclize to an epoxide in vivo or under basic conditions, acting as an alkylating agent. Double-gloving (Nitrile) is mandatory.[1]
-
Thiophene Toxicity: Halogenated thiophenes can exhibit specific organotoxicity; handle as a potential mutagen.
Protocol A: Racemic Reduction (Chemical)
Objective: Synthesis of racemic (±)-2 for use as an HPLC analytical standard.
Mechanism & Rationale
Sodium borohydride (NaBH
Materials
-
Substrate (1): 10.0 mmol (2.29 g)[1]
-
NaBH
: 5.0 mmol (0.19 g) (0.5 eq. is theoretically sufficient, but 0.6 eq. is standard).[1] -
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
-
Quench: 1N HCl.
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.29 g of (1) in 30 mL of MeOH. Cool the solution to 0 °C using an ice bath.
-
Why: Cooling suppresses the formation of byproduct 2,5-dichlorothiophene (via reductive cleavage) and prevents immediate cyclization to the epoxide.
-
-
Addition: Add NaBH
(0.23 g, 6.0 mmol) portion-wise over 15 minutes.-
Observation: Mild gas evolution (H
) will occur.[1] Ensure venting is possible.
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (20–25 °C) for 1 hour.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2).[1] The ketone spot (higher R
) should disappear; the alcohol spot (lower R ) appears.
-
-
Quench: Cool back to 0 °C. Carefully add 1N HCl dropwise until pH ~3.
-
Critical: Do not use strong base for workup. Basic conditions will instantly convert the chlorohydrin to the epoxide.
-
-
Extraction: Evaporate MeOH under reduced pressure. Dilute residue with water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).[1]
-
Drying: Dry combined organics over anhydrous Na
SO , filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: Asymmetric Biocatalytic Reduction (Enzymatic)
Objective: Synthesis of chiral (S)- or (R)-2 with >99% ee.
Mechanism & Rationale
Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADH or NADPH) to the carbonyl.[1] This process is stereoselective based on the enzyme's binding pocket geometry (Prelog vs. Anti-Prelog rule). Because cofactors are expensive, a "Coupled Enzyme System" is used where Glucose Dehydrogenase (GDH) recycles NAD(P)+ back to NAD(P)H using glucose.[1]
Figure 2: Cofactor recycling system.[1] The KRED consumes hydride to reduce the thiophene ketone, while GDH sacrifices glucose to regenerate the hydride source.
Materials
-
Enzyme: Commercial KRED screening kit (e.g., Codexis, Daicel, or SyncoZymes). Note: Specific KREDs for alpha-chloroketones often include KRED-P1-B02 or ADH-A from Rhodococcus ruber.[1]
-
Cofactor: NADP+ (1.0 mM catalytic amount).[1]
-
Recycling System: Glucose Dehydrogenase (GDH) (CDX-901 or similar) + D-Glucose.[1]
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.[1]
-
Co-solvent: DMSO or Isopropanol (IPA) (max 10% v/v to aid solubility).[1]
Step-by-Step Methodology
-
Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO
(stabilizer for some KREDs).[1] -
Substrate Solution: Dissolve 500 mg of (1) in 2.5 mL DMSO.
-
Reaction Mix:
-
Initiation: Add the DMSO substrate solution dropwise to the stirring enzyme mix.
-
Tip: Do not vortex; enzymes denature at air-water interfaces.[1] Use gentle magnetic stirring or an orbital shaker (250 rpm).
-
-
Incubation: Maintain at 30 °C for 18–24 hours.
-
Workup:
Analytical Validation (QC)
To verify the success of the protocol, you must assess Conversion and Enantiomeric Excess (% ee).
Table 1: Analytical Parameters
| Parameter | Method | Conditions | Acceptance Criteria |
| Identity | 1H NMR (400 MHz, CDCl3) | Matches reference structure.[1] | |
| Conversion | HPLC (Reverse Phase) | C18 Column; ACN:Water (60:40); UV 230 nm | > 98% (Area %) |
| Chirality | Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane:IPA (90:10).[1] Flow: 1.0 mL/min.[1] | > 99% ee |
Troubleshooting & Optimization
-
Low Conversion in Biocatalysis:
-
Cause: Substrate inhibition or low solubility.
-
Fix: Add 5% cyclodextrin or Triton X-100 to the buffer to solubilize the hydrophobic dichlorothiophene substrate. Alternatively, use a fed-batch addition of the substrate.[1]
-
-
Low ee:
-
Cause: Background chemical reduction or wrong enzyme.
-
Fix: Ensure no metal contaminants (which catalyze non-selective reduction) are present.[1] Screen a broader panel of KREDs.
-
-
Epoxide Formation:
-
Cause: Workup pH > 8.
-
Fix: Keep all aqueous washes neutral or slightly acidic.
-
References
-
Biocatalytic Reduction of Alpha-Chloro Ketones
-
Noyori Transfer Hydrogenation (Alternative Protocol)
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995).[1] Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes.[1]Journal of the American Chemical Society, 117(28), 7562–7563.
-
Context: Foundational text for using Ru-catalysts on aromatic ketones.[1][4]
-
[1]
-
-
Synthesis of Thiophene Analogs (Duloxetine Precursors)
-
Safety of Alpha-Haloketones
Sources
- 1. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of biocatalysis towards asymmetric reduction and hydrolytic desymmetrisation in the synthesis of a β-3 receptor agonist - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Reaction conditions for amination of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
Application Note: Controlled Amination of -Haloketones in Thiophene Scaffolds
Executive Summary & Chemical Context
-
Target Transformation: Nucleophilic substitution (
) of the -chloro group by a primary or secondary amine to generate an -amino ketone. -
Critical Challenge: The product (
-amino ketone) is kinetically unstable as a free base. It is prone to rapid self-condensation to form pyrazines or polymerization, particularly in the electron-deficient 2,5-dichlorothiophene system. -
Solution: This protocol utilizes a kinetic trapping strategy . The reaction is conducted at low temperature to suppress side reactions, and the product is immediately isolated as a stable mineral acid salt (Hydrochloride or Hydrobromide).
Mechanistic Insight
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Electronic Effects: The 2,5-dichlorothiophene ring is electron-withdrawing. This destabilizes the developing positive charge on the carbonyl carbon but enhances the acidity of the
-protons. This increases the risk of enolization and subsequent self-condensation (dimerization) over the desired substitution if the temperature is uncontrolled. -
Selectivity: The chlorides on the thiophene ring (positions 2 and 5) are essentially inert under these mild conditions (
would require forcing conditions or Pd-catalysis), ensuring regioselectivity at the alkyl chloride.
Visualization: Reaction Pathway & Logic
Figure 1: Reaction pathway highlighting the critical divergence between stable salt formation and unwanted dimerization.
Experimental Protocol
Method A: Synthesis of 1-(2,5-dichlorothien-3-yl)-2-(methylamino)ethanone HCl
Note: This protocol uses methylamine as the model amine. Adjust stoichiometry for other amines.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Substrate (2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone) | 1.0 | Starting Material |
| Methylamine (2M in THF or MeOH) | 2.5 - 3.0 | Nucleophile & Base |
| Potassium Iodide (KI) | 0.1 (Cat.)[1] | Finkelstein Catalyst (Optional) |
| Solvent | THF or MTBE | Reaction Medium |
| HCl in Isopropanol (5-6N) | 1.5 | Salt Formation |
Step-by-Step Methodology:
-
Preparation:
-
Charge a dry 3-neck round-bottom flask with Substrate (1.0 equiv) and KI (0.1 equiv).
-
Add anhydrous THF (10 vol, e.g., 10 mL per 1 g of substrate).
-
Cool the solution to 0–5°C using an ice/salt bath. Critical: Controlling exotherm is vital to prevent thiophene ring side-reactions.
-
-
Amination:
-
Add Methylamine solution (3.0 equiv) dropwise over 30 minutes, maintaining internal temperature <10°C.
-
Observation: A white precipitate (Methylamine-HCl byproduct) will form.
-
Stir at 0–5°C for 2 hours, then allow to warm to 20°C for 1 hour.
-
Monitor: Check TLC (Hexane:EtOAc 4:1). The starting material spot (
) should disappear.
-
-
Workup (Free Base Isolation - Rapid):
-
Filter off the solid amine salts.
-
Concentrate the filtrate in vacuo at <30°C . Do not heat significantly.
-
Redissolve the residue in MTBE (Methyl tert-butyl ether) or EtOAc .
-
Wash quickly with cold water (2x) to remove excess amine.
-
-
Salt Formation (Stabilization):
-
Cool the organic layer to 0°C .
-
Add HCl in Isopropanol (1.5 equiv) dropwise.
-
A thick white/off-white precipitate of the
-amino ketone hydrochloride will form immediately. -
Stir for 30 minutes at 0°C.
-
-
Isolation:
-
Filter the solid under nitrogen/argon (hygroscopic).
-
Wash with cold MTBE/Acetone (1:1).
-
Dry under vacuum at 40°C.
-
Yield Expectation: 75–85% Appearance: White to pale yellow crystalline solid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Polymerization of free base. | Avoid keeping the product in free-base form. Acidify immediately after water wash. Keep temperature <30°C during evaporation. |
| Incomplete Reaction | Steric hindrance or poor solubility. | Add catalytic KI (forms more reactive |
| Colored Impurities (Red/Brown) | Thiophene oxidation or ring substitution. | Ensure inert atmosphere ( |
| Dimerization (Pyrazine) | Reaction pH too high for too long. | Use a weaker base scavenger (e.g., |
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: The starting material (2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone) is a potent lachrymator (tear gas agent).
-
Protocol: Handle ONLY in a functioning fume hood.
-
Decontamination: Quench glassware with dilute ammonia or sodium thiosulfate solution before removing from the hood.
-
-
Vesicant: Avoid all skin contact.[2] Double-glove (Nitrile) and wear a lab coat.
-
Thiophene Toxicity: Halogenated thiophenes can be hepatotoxic. Dispose of waste in segregated halogenated solvent streams.
References
-
Reaction Mechanism & General Protocol
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Alpha-Halo Ketone Reactivity
-
Thiophene Chemistry Context
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone. This guide is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone?
The most common and established method is the Friedel-Crafts acylation of 2,5-dichlorothiophene.[1][2] This reaction involves treating the starting material, 2,5-dichlorothiophene, with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3] The reaction proceeds via electrophilic aromatic substitution, where the electrophilic acylium ion attacks the electron-rich thiophene ring.
Troubleshooting Guide: Low Yield & Reaction Failures
Q2: My reaction shows very low conversion or fails to proceed entirely. What are the most common causes?
This is a frequent issue, often stemming from three critical areas: catalyst deactivation, insufficient catalyst loading, or the inherent reactivity of the substrate.
-
Moisture Contamination: This is the most prevalent cause of failure. Aluminum chloride is extremely hygroscopic and reacts violently with water. Any moisture in the glassware, solvent, or starting materials will hydrolyze AlCl₃, rendering it catalytically inactive.[4] Chloroacetyl chloride is also moisture-sensitive and will hydrolyze to chloroacetic acid, which is unreactive under these conditions.[5]
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents and ensure starting materials are dry.
-
-
Insufficient Catalyst Loading: The ketone product, 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst.[2][6] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (at least 1.0 equivalent) of AlCl₃ relative to the chloroacetyl chloride is required, as it is a reactant, not a true catalyst in this case.[2]
-
Solution: Use a slight excess (e.g., 1.1–1.2 equivalents) of anhydrous AlCl₃ to ensure the reaction goes to completion.
-
-
Substrate Deactivation: The two chlorine atoms on the 2,5-dichlorothiophene ring are electron-withdrawing groups.[7] This deactivates the ring, making it less nucleophilic and slowing down the rate of electrophilic aromatic substitution compared to unsubstituted thiophene.[4]
-
Solution: While gentle heating can sometimes improve the rate, it can also lead to side reactions. The primary solution is to ensure the catalyst is fully active and present in sufficient quantity. A longer reaction time may also be necessary. Monitor progress carefully using TLC or GC.
-
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Guide: Impurities & Purification
Q3: My crude product is impure. What are the likely side products and how can I purify the final compound?
Impurities typically arise from unreacted starting materials or side reactions. Effective purification is key to obtaining a high-quality product.
| Potential Impurity | Origin | Recommended Purification Method |
| 2,5-Dichlorothiophene | Unreacted starting material. | Vacuum Distillation or Column Chromatography: The starting material is more volatile than the product. |
| Chloroacetic acid/anhydride | Hydrolysis or side reaction of chloroacetyl chloride. | Aqueous Wash: A wash with a mild base like sodium bicarbonate (NaHCO₃) solution during workup will remove acidic impurities. |
| Diacylated Products | A second acylation on the product. Highly unlikely due to severe deactivation of the product ring. | Column Chromatography or Recrystallization. |
| Polymeric/Tar-like material | Decomposition of the thiophene ring by the Lewis acid, especially at elevated temperatures.[6] | Filtration and Column Chromatography: Tarry materials can often be removed by filtering the crude product solution through a plug of silica gel before full purification. |
Purification Protocol:
-
Workup: The reaction is typically quenched by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.[4] This hydrolyzes the aluminum chloride complexes.
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acid impurities), and finally with brine.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Final Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.
Experimental Protocol & Reaction Mechanism
Q4: Can you provide a standard, optimized experimental protocol for this synthesis?
The following protocol is a representative procedure for the laboratory-scale synthesis of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone.
Materials & Reagents:
-
2,5-Dichlorothiophene (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Crushed Ice
-
Concentrated HCl
-
Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet with a drying tube.
-
Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Stir to create a suspension and cool the flask to 0-5 °C using an ice-water bath.
-
Reagent Addition:
-
Add chloroacetyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C.
-
In a separate, dry flask, dissolve 2,5-dichlorothiophene (1.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Add the 2,5-dichlorothiophene solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains at 0-5 °C.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC or GC.
-
Quenching: Prepare a separate beaker with a vigorously stirred mixture of crushed ice and a small amount of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry.
-
Workup & Purification: Follow the detailed purification protocol described in Q3 .
Caption: Step-by-step experimental workflow.
Q5: What is the detailed reaction mechanism for this Friedel-Crafts acylation?
The reaction proceeds in three main stages: formation of the electrophile, nucleophilic attack by the thiophene ring, and rearomatization.
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.
-
Electrophilic Attack: The π-system of the 2,5-dichlorothiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Rearomatization: The AlCl₄⁻ species, formed in the first step, acts as a base to deprotonate the sigma complex, restoring the aromaticity of the thiophene ring and yielding the ketone-AlCl₃ complex. The AlCl₃ is regenerated along with HCl. The final product is liberated from the complex during the aqueous workup.
Caption: Simplified mechanism of Friedel-Crafts acylation.
References
-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link]
-
ResearchGate. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. [Link]
-
Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. PubMed. [Link]
-
Jun, C. (1997). SYNTHESIS OF TICLOPIDINE HYDROCHLORIDE. Semantic Scholar. [Link]
-
ResearchGate. Reaction conditions and reagents. [Link]
-
PrepChem.com. Synthesis of 3D. Ticlopidine Hydrochloride. [Link]
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
ResearchGate. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]
-
Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Yousif, M. N. M., ElRashedy, A., & Yousef, N. M. (2022). New and Facile Synthesis of 2-Chloro-1,3-diketones. ResearchGate. [Link]
-
Fun, H. K., Quah, C. K., Vijesh, A. M., Hegde, C., & Isloor, A. M. (2009). (Z)-1-(2,5-Dichloro-3-thienyl)ethanone semicarbazone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2852. [Link]
-
KCIL Chemofarbe Group. 2,5-Dichlorothiophene. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]
- Google Patents. (2022). Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
-
Robinson, R. S., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221203. [Link]
- Google Patents. (2007). Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
-
D'Attoma, J., et al. (2023). Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone. Chemical Engineering Transactions, 100, 25-30. [Link]
-
Organic Syntheses Procedure. 2-chloroalkanoic acids of high enantiomeric purity from (s). [Link]
- Google Patents. Preparation of 2-chloro-1- (2-chlorothiazol-5-yl) ethanone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
Purification of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone by recrystallization
Technical Support Center: Purification of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
Critical Safety Briefing (Read Before Experiment)
WARNING: Lachrymator & Skin Irritant
2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone belongs to the class of
-
Engineering Controls: All operations, including weighing and filtration, must be performed inside a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Neutralization: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate nearby to neutralize spills. The amine/thiosulfate reacts rapidly with the alkyl chloride to form less toxic species.
Standard Purification Protocol (The "Golden Path")
This protocol is designed to remove the two most common impurities from the Friedel-Crafts acylation process:
-
Aluminum salts (residues from AlCl
catalyst). -
Polymeric tars (dark byproducts typical of thiophene chemistry).
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Application | Pros | Cons |
| 2-Propanol (IPA) | 100% | Primary Choice | Good balance of polarity; easy to remove; safer than aromatics. | May cause solvolysis (alcoholysis) if refluxed too long. |
| Hexane / Ethyl Acetate | 9:1 to 5:1 | Secondary | Excellent for non-polar impurities; avoids solvolysis. | Flammable; requires careful ratio optimization to prevent oiling out. |
| Toluene | 100% | Tertiary | Best for highly crystalline, high-melting thiophenes. | High boiling point makes drying difficult; toxicity. |
Step-by-Step Procedure
Step 1: Crude Preparation & Acid Wash (Crucial)
-
Why: Aluminum byproducts form "gummy" complexes that prevent crystallization.
-
Action: Before recrystallization, dissolve the crude reaction mass in Dichloromethane (DCM) and wash with 1N HCl (2x) followed by Brine (1x) . Dry over MgSO
and evaporate to a solid/oil. Do not skip this.
Step 2: Dissolution
-
Place the crude solid in an Erlenmeyer flask.
-
Add 2-Propanol (IPA) (approx. 3-5 mL per gram of solid).
-
Heat to 60-70°C with stirring. Do not boil excessively to prevent the chlorine from reacting with the alcohol.
-
Visual Check: If the solution is dark brown/black, add Activated Charcoal (1-2 wt%) , stir for 5 mins, and filter hot through a Celite pad.
Step 3: Crystallization
-
Remove from heat.[1][2] Allow the flask to cool to room temperature slowly (over 30-45 mins). Rapid cooling induces "oiling out."
-
Once solids appear, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.
Step 4: Filtration & Drying [3][4]
-
Filter the white/off-white needles using vacuum filtration.
-
Wash: Rinse the filter cake with cold IPA (0°C).
-
Dry: Vacuum oven at 30°C. Note: High heat (>40°C) during drying can sublime the product or cause degradation.
Troubleshooting Guide
Issue A: "The product is oiling out (liquid-liquid separation) instead of crystallizing."
-
Cause: The temperature dropped too fast, or the solvent polarity is too mismatched (impurities lower the melting point below the solvent boiling point).
-
Solution:
-
Re-heat the mixture until the oil redissolves.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.
-
Add Co-solvent: If using Hexane/EtOAc, add slightly more EtOAc (dropwise) to keep the oil in solution longer as it cools.
-
Issue B: "The crystals are turning pink/brown upon storage."
-
Cause: Trace acid (HCl) or aluminum salts are catalyzing decomposition. Thiophenes are acid-sensitive.
-
Solution:
-
Recrystallize again from IPA containing 1% solid NaHCO
(filter off the solid base while hot). -
Store the final product in the dark at 4°C.
-
Issue C: "Low Yield (<50%)."
-
Cause: Too much solvent used, or the product is too soluble in IPA.
-
Solution:
-
Concentrate the mother liquor (filtrate) to half volume and cool again to harvest a "second crop."
-
Switch to Hexane/Ethyl Acetate (9:1) . The product is less soluble in Hexane, forcing precipitation.
-
Visualizations
Figure 1: Recrystallization Workflow
Caption: Optimized workflow for the purification of alpha-chloroacetyl thiophenes, emphasizing the charcoal step for color removal.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for common crystallization failures, addressing phase separation and purity issues.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of Isopropyl Alcohol (IPA)? A: Yes, Ethanol is a viable alternative. However, IPA is generally preferred for alpha-chloroketones because it has a slightly higher boiling point and lower polarity, which often yields better crystal definition for these specific lipophilic thiophene derivatives [1].
Q: My compound smells like garlic/sulfur even after recrystallization. Is it pure? A: A faint sulfur smell is inherent to thiophene derivatives. However, a sharp, acrid smell indicates residual acid or acid chlorides. A "rotten cabbage" smell suggests sulfide byproducts. If the melting point is sharp (range < 2°C), the compound is likely chemically pure despite the odor.
Q: How stable is the compound in solution? A: Unstable. Do not leave 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone dissolved in alcohols (Methanol/Ethanol) for prolonged periods (>24 hours) at room temperature. The alpha-chlorine is susceptible to nucleophilic attack by the solvent (solvolysis), converting your product into an ether [2].
Q: What is the expected melting point? A: While specific literature values vary by isomer, analogous 3-acetyl-2,5-dichlorothiophene derivatives typically melt between 40°C and 65°C . If your solid melts <35°C, it likely contains significant solvent or starting material [3].
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for recrystallization solvent selection for haloketones).
-
Reuben, H. "Kinetics of the Solvolysis of Alpha-Halo Ketones." Journal of the American Chemical Society, vol. 64, no. 9, 1942.
-
Hartough, H. D., & Kosak, A. I. "Acylation of Chlorothiophenes."[5] U.S. Patent 2,492,644, 1949. (Describes the synthesis and properties of acetyl chlorothiophenes).
-
BenchChem. "Synthesis and Purification of Chlorothiophene Derivatives." Technical Protocols, 2024.
Sources
Troubleshooting cyclization failures with 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
Subject: 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
Executive Summary
You are likely encountering difficulties in cyclizing 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone (referred to hereafter as DCT-Chloroketone ) to form thiazoles (via Hantzsch synthesis) or fused thienopyrimidines.
This substrate presents a unique "conflict of interest" in organic synthesis:
-
Electronic Activation: The two chlorine atoms on the thiophene ring are electron-withdrawing, making the carbonyl carbon at position 3 highly electrophilic.
-
Steric Deactivation (The "Ortho Effect"): The chlorine at position 2 exerts significant steric pressure on the adjacent acetyl group, often forcing it out of planarity with the ring. This steric bulk hinders the initial nucleophilic attack required for cyclization.
This guide addresses the specific failure modes caused by this 2,5-dichloro substitution pattern.
Part 1: Diagnostic Workflow
Before adjusting your protocol, identify your failure mode using the logic tree below.
Figure 1: Diagnostic logic tree for cyclization failures involving DCT-Chloroketone.
Part 2: Detailed Troubleshooting Guides
Issue 1: The Reaction Stalls (Starting Material Recovery)
Symptom: You reflux with thiourea or a thioamide in ethanol for 12+ hours, but TLC shows unreacted DCT-Chloroketone. The Science: The chlorine atom at the 2-position of the thiophene ring creates a "steric gate." While the carbonyl is electronically activated, the nucleophile (sulfur) cannot easily access the electrophilic carbon due to physical crowding. Standard ethanol reflux often lacks the thermal energy to overcome this barrier.
Protocol Adjustment:
-
Solvent Switch: Replace Ethanol (bp 78°C) with DMF (Dimethylformamide) or 1,4-Dioxane . The higher boiling point allows you to cross the activation energy barrier.
-
Lewis Acid Catalysis: Add 10 mol% ZnCl₂ or InCl₃ . The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and pulling it slightly away from the steric bulk of the 2-Cl group.
-
Microwave Irradiation: If available, run the reaction at 120°C for 20 minutes. The rapid heating often bypasses the decomposition pathways that occur during prolonged reflux.
Issue 2: The "Black Tar" Scenario (Decomposition)
Symptom: The reaction mixture turns dark brown/black rapidly. No distinct product spots on TLC. The Science: Alpha-haloketones are potent alkylating agents. In the presence of strong bases or excessive heat, DCT-Chloroketone can undergo:
-
Self-alkylation/Polymerization: Reacting with itself.
-
Dehalogenation: Loss of the alpha-chlorine to form the parent ketone (2-acetyl-2,5-dichlorothiophene), especially if the reaction medium becomes too reducing.
Protocol Adjustment:
-
Buffer the System: Do not use strong bases like KOH or EtONa initially. Use Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) .[1] These weak bases neutralize the HCl generated during cyclization without triggering polymerization.
-
Stepwise Addition: Dissolve the thiourea/thioamide in the solvent first, then add the DCT-Chloroketone solution dropwise at room temperature. Heat only after addition is complete.
Issue 3: Formation of Thiazolidinones (The "Wrong Ring")
Symptom: You isolated a solid, but NMR indicates it is not the aromatic thiazole. It might be the 2-imino-4-thiazolidinone.[2] The Science: When reacting with thioureas, there are two pathways. Attack by Sulfur is fast (kinetic), but subsequent dehydration to the aromatic thiazole requires acid catalysis or heat. If the reaction stops early or the pH is incorrect, you get the non-aromatic intermediate.
Protocol Adjustment:
-
Acid Scavenging: Ensure the reaction is not too basic. The dehydration step (elimination of water) is acid-catalyzed. The HCl generated in situ usually drives this, but if you added excess base, you might stall at the intermediate.
-
Dehydration Step: If you isolate the intermediate, reflux it in Ethanol/HCl (conc.) for 1 hour to force aromatization.
Part 3: Intramolecular Cyclization (Fused Systems)
If you are attempting to cyclize a side chain onto the thiophene ring (e.g., to form a thienopyridine), you face a critical hurdle: Electronic Deactivation.
-
The Problem: The 2,5-dichloro substitution pattern renders the thiophene ring electron-poor. Standard Friedel-Crafts or electrophilic aromatic substitution (SEAr) cyclizations onto the C4 position will likely fail because the ring is too deactivated to attack the electrophile.
-
The Solution: Switch to Transition Metal Catalysis .
-
Old Path: Acid-mediated cyclization (Fails).
-
New Path:Palladium-catalyzed C-H activation . The C4-H bond is acidic due to the inductive effect of the chlorines. Using Pd(OAc)₂ with a phosphine ligand can facilitate ring closure where SEAr fails.
-
Part 4: Mechanistic Visualization
The following diagram illustrates the critical steric clash during the Hantzsch synthesis.
Figure 2: Mechanistic pathway highlighting the steric bottleneck at the transition state.
Part 5: Summary Data & Solvents
Use this table to select the optimal solvent system for your specific scale and constraints.
| Solvent System | Temperature | Additives | Recommended For | Risk Profile |
| Ethanol (Abs.) | 78°C (Reflux) | NaOAc (1.1 eq) | Initial screening, clean substrates | High (Stalling due to sterics) |
| DMF / DMAc | 90-110°C | None or ZnCl₂ | Sterically hindered substrates | Low (Good solubility, high energy) |
| 1,4-Dioxane | 101°C | MgCO₃ | Acid-sensitive substrates | Medium (Dioxane peroxides) |
| Toluene | 110°C | p-TsOH (Cat.) | Azeotropic water removal | Medium (Requires Dean-Stark) |
References
-
Fun, H. K., et al. (2011). (Z)-1-(2,5-Dichloro-3-thienyl)ethanone semicarbazone. Acta Crystallographica Section E, E67, o384. (Demonstrates the structural geometry and potential for "ring flip" disorder in 2,5-dichlorothiophene derivatives). Link
-
Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. (Comprehensive review of alpha-haloketone reactivity). Link
-
Kidwai, M., et al. (2001). It is “2-imino-4-thiazolidinones” and not thiohydantoins as the reaction product of 1,3-disubstituted thioureas and chloroacetylchloride.[2] Green Chemistry, 3, 278. (Clarifies the regioselectivity issues in Hantzsch-type reactions). Link
-
Zaware, B. H., et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281.[3] (Kinetic data on substituent effects in thiazole synthesis). Link
Sources
Technical Support Center: Optimal Solvent Selection and Troubleshooting for 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone Reactions
Welcome to the technical support center for reactions involving 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile α-chloro ketone intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, ensuring your synthesis is both efficient and successful.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone is extremely slow or not starting. What is the most likely cause?
A1: The most critical factor influencing the rate of nucleophilic substitution on an α-chloro ketone like this is the choice of solvent. This substrate primarily undergoes reaction via an SN2 (bimolecular nucleophilic substitution) mechanism. The success of an SN2 reaction is highly dependent on the solvent's ability to solvate the reactants and transition state appropriately.
-
The Problem with Protic Solvents: If you are using a polar protic solvent (e.g., ethanol, methanol, water), it will form strong hydrogen bonds with your nucleophile.[1][2] This creates a "solvent cage" around the nucleophile, stabilizing it and significantly reducing its reactivity and ability to attack the electrophilic carbon.[3][4]
-
The Solution with Aprotic Solvents: The optimal choice is a polar aprotic solvent (e.g., Acetone, DMF, DMSO, Acetonitrile). These solvents are polar enough to dissolve the reactants but cannot form hydrogen bonds with the nucleophile.[1][5] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[1][5] For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[3]
Q2: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What are the common side reactions and how can I minimize them?
A2: Byproduct formation often stems from the reactivity of the starting material and intermediates, or from suboptimal reaction conditions. For 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone, common issues include:
-
Base-Induced Side Reactions: If your reaction requires a base, using a strong, sterically hindered base is often preferable. Using strong, non-hindered bases like sodium hydroxide can lead to competing reactions. Under basic conditions, α-chloro ketones can undergo self-condensation or other undesired pathways.[6]
-
Elimination Reactions: Although less common for α-chloro ketones compared to other alkyl halides, if the conditions are too harsh (e.g., high temperature with a strong base), elimination to form an α,β-unsaturated ketone could occur.
-
Impurity-Related Byproducts: Ensure the purity of your starting material. Impurities in the 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone can lead to unexpected products.
Mitigation Strategies:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.
-
Optimize Base Selection: If a base is required to neutralize HCl formed during the reaction, use a non-nucleophilic base like potassium carbonate or a hindered amine like diisopropylethylamine (DIPEA).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or reactions with atmospheric moisture.
Q3: What is the best solvent for synthesizing thienopyrimidines from this chloro-ketone?
A3: The synthesis of thienopyrimidines often involves reacting the α-chloro ketone with a thioamide or a similar precursor.[7][8][9] This is a classic cyclocondensation reaction (like the Hantzsch thiazole synthesis, which is analogous) that proceeds via nucleophilic substitution followed by cyclization.[10]
For these syntheses, polar aprotic solvents remain a strong choice. However, alcohols like ethanol are also commonly and successfully used.[8][11][12] While ethanol is a protic solvent, it often provides a good balance of solubility for the diverse reactants involved in heterocycle formation and can facilitate the proton transfer steps in the cyclization mechanism. If reaction rates are slow in ethanol, switching to a polar aprotic solvent like DMF or acetonitrile is a standard optimization step.[10]
Q4: My product seems to be lost during the aqueous work-up. What could be happening?
A4: Product loss during work-up is a common troubleshooting issue.[13] Here are the primary possibilities:
-
Product is Water-Soluble: If your final product has polar functional groups, it might have significant solubility in the aqueous layer. Before discarding the aqueous layer, re-extract it several times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). You can also check the aqueous layer by TLC to see if your product is present.[13]
-
Product Instability: Your product may be unstable to the pH of the work-up solution. For instance, if you are using a strong acid or base wash, your product might be degrading.[13] Test the stability of your product by taking a small sample of the reaction mixture and exposing it to the planned work-up conditions in a separate vial.
-
Emulsion Formation: Emulsions can trap your product at the interface between the aqueous and organic layers. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Troubleshooting Guides
This section provides structured workflows to diagnose and solve common experimental problems.
Scenario 1: Reaction Not Starting or Proceeding Slowly
This is one of the most frequent challenges. Follow this decision-making workflow to identify and resolve the root cause.
Caption: Troubleshooting workflow for stalled reactions.
Scenario 2: Low Product Yield Despite Full Reactant Consumption
If your starting material is fully consumed but the yield of the desired product is low, the issue likely lies in the work-up or product stability.
Caption: Troubleshooting workflow for low product yield.
Key Experimental Protocol
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general guideline for reacting 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone with a primary or secondary amine. It should be optimized for specific substrates.[10]
Materials:
-
2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
-
Amine (nucleophile, 1.1 - 1.5 equivalents)
-
Potassium Carbonate (K₂CO₃, anhydrous, 1.5 equivalents)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a solution with a concentration of approximately 0.1-0.5 M.
-
Nucleophile Addition: Add the amine (1.1-1.5 eq) to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.[10]
-
Work-up:
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The final product can be purified by column chromatography on silica gel or by recrystallization.
-
Reference Data
Table 1: Properties of Common Solvents for SN2 Reactions
This table summarizes key properties of solvents frequently used in reactions with α-chloro ketones. The choice of solvent can dramatically affect reaction outcomes.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent solvent for many salts, but high boiling point can make removal difficult. |
| Acetonitrile (ACN) | Polar Aprotic | 36 | 82 | Good balance of polarity and volatility. Often a first choice for SN2 reactions.[1] |
| Acetone | Polar Aprotic | 21 | 56 | Effective and volatile, making it easy to remove. Can sometimes participate in side reactions.[3][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Highly polar, excellent at promoting SN2 rates, but very high boiling point.[5] |
| Ethanol (EtOH) | Polar Protic | 24 | 78 | Can slow SN2 reactions but is useful for solubility and in cyclization steps.[2][4] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Less polar than other aprotics, but a good general-purpose solvent. |
References
-
SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved from [Link]
-
Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.). Retrieved from [Link]
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28). Retrieved from [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20). Retrieved from [Link]
-
Quantum mechanical study of solvent effects in a prototype SN2 reaction in solution: Cl- attack on CH3Cl. (2014, February 7). PubMed. Retrieved from [Link]
-
Synthesis of some thienopyrimidine derivatives. (2006, July 5). SciSpace. Retrieved from [Link]
-
Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Solvent Effects on Sn2 Reactions. (2014, June 30). YouTube. Retrieved from [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PMC. Retrieved from [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. (2006, July 5). MDPI. Retrieved from [Link]
-
Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. (2018, September 30). The Pharma Innovation Journal. Retrieved from [Link]
-
NS7. Solvent Effects - aliphatic nucleophilic substitution - College of Saint Benedict. (n.d.). Retrieved from [Link]
-
2-chloro-1-(5-chlorothiophen-2-yl)ethanone Properties - EPA. (2025, October 15). Retrieved from [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
(Z)-1-(2,5-Dichloro-3-thienyl)ethanone semicarbazone. (n.d.). NIH. Retrieved from [Link]
-
Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria. Retrieved from [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]
- CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. (n.d.).
-
Chem 263 March 14, 2006 From last class, we looked at the formation of chloroacetone (tear gas) from acetone using lithium diis. (2006, March 14). Retrieved from [Link]
-
Some Essential Principles of Effective Troubleshooting. (2020, October 1). Retrieved from [Link]
Sources
- 1. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. scispace.com [scispace.com]
- 8. jocpr.com [jocpr.com]
- 9. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. (Z)-1-(2,5-Dichloro-3-thienyl)ethanone semicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To [chem.rochester.edu]
Technical Support Center: Preventing Hydrolysis of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
Welcome to the technical support center for 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile α-chloro ketone intermediate. Due to its reactive nature, this compound is susceptible to hydrolysis, which can compromise experimental outcomes, product purity, and yield. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate these stability challenges effectively.
Frequently Asked Questions (FAQs)
FAQ 1: My assay results are inconsistent, and I suspect my starting material is degrading. What is the primary cause?
The most probable cause of degradation for 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone is hydrolysis.[1] The core structure features an α-chloro ketone, a functional group highly susceptible to nucleophilic attack by water. This reaction substitutes the chloro group with a hydroxyl group, yielding 2-hydroxy-1-(2,5-dichlorothien-3-yl)ethanone and hydrochloric acid. This process can be accelerated by several factors, most notably pH.[1]
Underlying Mechanism: The Role of the α-Chloro Ketone
The carbon atom attached to the chlorine (the α-carbon) is electrophilic for two key reasons:
-
Inductive Effect: The adjacent carbonyl group and the chlorine atom are both electron-withdrawing, pulling electron density away from the α-carbon.
-
Nucleophilic Target: This electron deficiency makes the α-carbon a prime target for nucleophiles, with water being a common, often unavoidable, nucleophile in many experimental settings.
The reaction can proceed via different mechanisms, but the outcome is the formation of the corresponding α-hydroxy ketone, an impurity that can interfere with subsequent synthetic steps or biological assays.
Caption: Decision tree for troubleshooting low product recovery.
Guide 2: An unexpected peak corresponding to the α-hydroxy ketone appears in my LC-MS/NMR analysis.
This indicates that hydrolysis is occurring either during your reaction, workup, or sample preparation for analysis.
Troubleshooting Steps:
-
Analyze a Fresh Sample: Immediately dissolve a fresh, solid sample of the starting material in anhydrous solvent and analyze. If the impurity is still present, the issue is with the stored starting material. If it is absent, the degradation is happening during your process.
-
Check Solvents: Ensure all solvents used in the reaction and workup are truly anhydrous. Use freshly opened bottles of anhydrous solvents or distill them from an appropriate drying agent.
-
Inert Atmosphere: If your reaction is sensitive, ensure a proper inert atmosphere (N₂ or Ar) is maintained throughout the entire process, including transfers.
-
Reaction Conditions: If the reaction itself requires water or protic solvents, hydrolysis may be unavoidable. In such cases, consider running the reaction at a lower temperature to slow the rate of hydrolysis relative to your desired reaction.
Experimental Protocols
Protocol 1: Recommended Acidic Aqueous Workup
This protocol is designed to isolate the product while minimizing contact with neutral or basic water.
-
Cool the Reaction: Cool the completed reaction mixture to 0°C in an ice bath.
-
Acidic Quench: Slowly add cold, dilute aqueous HCl (e.g., 0.1 M to 1 M) or a saturated aqueous ammonium chloride solution to quench the reaction. [2][3]Monitor the pH of the aqueous layer to ensure it remains acidic (pH 3-5).
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction quickly to minimize contact time.
-
Washing: Wash the organic layer sequentially with:
-
One portion of cold, dilute HCl.
-
One portion of cold, saturated brine.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (<40°C).
Protocol 2: Monitoring for Hydrolysis via HPLC
A robust analytical method is key to validating your handling procedures.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to maintain an acidic pH.
-
Example Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution: The hydrolysis product, 2-hydroxy-1-(2,5-dichlorothien-3-yl)ethanone, is more polar than the starting material. Therefore, it will have a shorter retention time on a reverse-phase column.
-
Confirmation: To confirm the identity of the impurity peak, you can intentionally hydrolyze a small sample of the starting material (e.g., by dissolving in THF/water with a drop of NaHCO₃ solution) and inject it to see if the peak of interest increases.
-
References
-
Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. YouTube. Available from: [Link]
-
Workup for Polar and Water-Soluble Solvents. University of Rochester Department of Chemistry. Available from: [Link]
-
About Workup. University of Rochester. Available from: [Link]
-
Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. PubMed. Available from: [Link]
-
Thiophene. Wikipedia. Available from: [Link]
-
Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). StudyMind. Available from: [Link]
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Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available from: [Link]
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Mechanism for basic hydrolysis of α-chloronitrile to ketone? Chemistry Stack Exchange. Available from: [Link]
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High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. National Institutes of Health. Available from: [Link]
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Chemical Storage Guidelines. University of California, Santa Cruz. Available from: [Link]
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Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available from: [Link]
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Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. National Institutes of Health. Available from: [Link]
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Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. ACS Publications. Available from: [Link]
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Storage of Laboratory Chemicals: Research Safety. Indiana University. Available from: [Link]
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High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Publications. Available from: [Link]
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Chemical Compatibility and Storage. Case Western Reserve University. Available from: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
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Chemical Storage Guidelines. University of Windsor. Available from: [Link]
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THIOPHENE AND ITS DERIVATIVES. S. Gronowitz. Available from: [Link]
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α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. Available from: [Link]
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Kinetics of thiophene hydrodesulfurization over a supported Mo–Co–Ni catalyst. ResearchGate. Available from: [Link]
-
Kinetics of thiophene hydrodesulfurization over a supported Mo–Co–Ni catalyst. ScienceDirect. Available from: [Link]
-
Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Available from: [Link]
- Method and device for ketone measurement. Google Patents.
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. National Institutes of Health. Available from: [Link]
- Process for preparing alpha-halo-ketones. Google Patents.
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Removing unreacted 2,5-dichlorothiophene from reaction mixtures
Technical Support Center: Purification Strategies
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,5-dichlorothiophene (CAS 3172-52-9) and face the common challenge of removing it from post-reaction mixtures. Due to its physical properties—a relatively high boiling point and non-polar nature—separating unreacted 2,5-dichlorothiophene from reaction products with similar characteristics can be non-trivial.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you select and optimize the most effective purification strategy for your specific application. We will delve into the causality behind experimental choices, ensuring you not only follow a protocol but also understand the principles that make it successful.
Initial Assessment: Is Unreacted 2,5-Dichlorothiophene Present?
Question: My reaction is complete. How can I quickly determine if there is significant residual 2,5-dichlorothiophene in my crude product?
Answer: Before proceeding with a large-scale purification, a quick analytical check is essential. The two most common methods are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
-
Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude reaction mixture alongside a standard of pure 2,5-dichlorothiophene on a silica gel TLC plate. A typical mobile phase (eluent) would be a non-polar solvent system like hexanes or a low-percentage ethyl acetate in hexanes (e.g., 5-10%). Since 2,5-dichlorothiophene is non-polar, it will have a high Rf value (it will travel far up the plate). If you see a spot in your crude mixture that matches the Rf of the standard, it is likely present.
-
Gas Chromatography (GC): For a more quantitative assessment, GC is ideal. Dilute a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject it into a GC. By comparing the retention time with a known standard of 2,5-dichlorothiophene, you can confirm its presence and estimate its relative amount.
Selecting Your Purification Strategy
The optimal purification method depends on the physical properties of your desired product. Use the following decision workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide by Technique
Fractional Vacuum Distillation
This method is most effective when your desired product is a liquid with a boiling point significantly different from that of 2,5-dichlorothiophene.[1][2]
Question: Why should I use vacuum distillation instead of simple distillation at atmospheric pressure?
Answer: The boiling point of 2,5-dichlorothiophene is 162 °C at atmospheric pressure.[3][4][5] Many organic compounds can degrade or decompose at such high temperatures. Vacuum distillation lowers the pressure, which in turn lowers the boiling points of all components in the mixture, allowing for separation at a safer, lower temperature.[2] This preserves the integrity of your product.
Question: I'm not getting a good separation between my product and 2,5-dichlorothiophene. What can I do?
Answer: This usually indicates that the boiling points of your product and the contaminant are too close.[6] To improve separation (resolution), you can:
-
Increase Column Efficiency: Switch from a simple distillation head to a fractional distillation column, such as a Vigreux or packed column (e.g., with Raschig rings). This increases the number of theoretical plates, providing more opportunities for the vapor to equilibrate and enrich the more volatile component.[2][6]
-
Optimize the Reflux Ratio: During distillation, ensure a slow and steady collection rate. A higher reflux ratio (more vapor returning to the column than is collected as distillate) improves separation but takes longer.
-
Ensure Stable Heating and Vacuum: Use a heating mantle with a stirrer for even heat distribution and a reliable vacuum pump with a pressure gauge to maintain a constant, low pressure. Fluctuations can ruin the separation.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| Thiophene | 110-02-1 | 84.14 | 84[7] |
| 2-Chlorothiophene | 96-43-5 | 118.58 | 128-130 |
| 2,5-Dichlorothiophene | 3172-52-9 | 153.03 | 162 [4][5] |
| 2,3-Dichlorothiophene | 3175-24-6 | 153.03 | ~172[6] |
| 3-Acetyl-2,5-dichlorothiophene | 36157-40-1 | 195.06 | 245-250 |
Protocol 1: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus (distillation flask, fractional column, condenser, receiving flask) ensuring all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charge the Flask: Add the crude mixture to the distillation flask (no more than 2/3 full) along with a magnetic stir bar or boiling chips.
-
Apply Vacuum: Slowly and carefully reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin Heating: Gently heat the flask using a heating mantle while stirring.
-
Equilibrate: Allow the mixture to heat until vapor begins to condense in the fractional column. Observe the "reflux ring" and allow it to slowly rise to the top of the column.
-
Collect Fractions: Collect the first fraction, which will be enriched in the lower-boiling component. Monitor the temperature at the distillation head. A stable temperature indicates a pure fraction is being collected.
-
Switch Receivers: When the temperature begins to rise, switch to a new receiving flask to collect the intermediate fraction.
-
Collect Product: Once the temperature stabilizes again at the boiling point of your desired product, collect it in a clean receiving flask.
-
Shutdown: Stop heating, allow the system to cool, and then slowly and carefully vent the vacuum before disassembling the apparatus.
Column Chromatography
This is the preferred method when distillation is ineffective due to close boiling points, and there is a sufficient polarity difference between your product and 2,5-dichlorothiophene.[8]
Question: How do I choose the right solvent system (eluent) for my separation?
Answer: The goal is to find a solvent system where 2,5-dichlorothiophene moves very quickly (high Rf) and your product moves more slowly (lower, distinct Rf).
-
TLC Analysis: Use TLC to screen different solvent systems. Start with 100% hexanes or heptane. 2,5-dichlorothiophene will have an Rf of ~0.8-0.9. Your product should ideally have an Rf between 0.2 and 0.4 in the chosen eluent.
-
Step-Gradient Elution: If your product is significantly more polar, you can start eluting the column with a very non-polar solvent (e.g., 100% hexanes) to wash off all the 2,5-dichlorothiophene first. Then, you can increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute your desired product.
Caption: Workflow for purification by column chromatography.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Select an appropriately sized column and pack it with silica gel as a slurry in your starting eluent (e.g., hexanes).
-
Sample Loading: Concentrate your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of solvent (wet loading). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or bulb) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Initial Flush: Begin with a highly non-polar eluent to rapidly elute the unreacted 2,5-dichlorothiophene. Monitor the fractions by TLC.
-
Product Elution: Once the 2,5-dichlorothiophene is gone, switch to a more polar solvent system to elute your product.
-
Analysis: Spot each collected fraction on a TLC plate to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.
Liquid-Liquid Extraction
While not typically a final purification step for this separation, an extractive workup can remove certain types of impurities and is a crucial part of the overall process.[9][10]
Question: Can I remove 2,5-dichlorothiophene with a simple aqueous wash?
Answer: No. 2,5-dichlorothiophene is non-polar and insoluble in water.[3] Therefore, it will remain in the organic layer during a standard water or brine wash. An extractive workup is effective for removing water-soluble components (salts, acids, bases) from your organic mixture, but not for removing other non-polar organic compounds like 2,5-dichlorothiophene.
Question: When is an extractive workup useful in this context?
Answer: An extractive workup is a critical pre-purification step. For example, after a reaction catalyzed by an acid like AlCl₃, you would perform an aqueous wash (e.g., with dilute HCl, water, and then brine) to remove the catalyst and other water-soluble byproducts before proceeding to chromatography or distillation.[2] This simplifies the mixture and improves the efficiency of the final purification step.
Caption: Workflow for a standard extractive workup.
Frequently Asked Questions (FAQs)
Q1: My desired product is a solid. What is the best approach? If your product is a solid and the unreacted 2,5-dichlorothiophene is a liquid impurity, recrystallization is an excellent and highly effective method.[2] Dissolve the crude solid in a minimum amount of a suitable hot solvent. Upon cooling, the desired product should crystallize out, leaving the 2,5-dichlorothiophene and other soluble impurities behind in the solvent (mother liquor).[11][12]
Q2: Are there any chemical methods to remove 2,5-dichlorothiophene? Yes, this is an advanced strategy known as chemical scavenging. If your desired product is stable to the conditions, you could introduce a reagent that selectively reacts with the unreacted 2,5-dichlorothiophene to form a new compound that is easily separable. For instance, a nucleophilic reagent could be used to displace the chlorides, forming a more polar or water-soluble derivative that can be removed by extraction.[13] This approach requires careful consideration of the reactivity of your own product.
Q3: What are the primary safety concerns when handling 2,5-dichlorothiophene? 2,5-dichlorothiophene is a hazardous chemical. It is a flammable liquid and is fatal if swallowed, inhaled, or in contact with skin.[14] It is also suspected of causing cancer.[14]
-
Always handle this chemical in a well-ventilated chemical fume hood.[1]
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]
-
Store in a tightly closed container in a cool, dry place.[3]
References
- Process for the purification of thiophene. (1956). Google Patents.
-
MSDS of 2,5-Dichlorothiophene. (2008). Capot Chemical Co., Ltd. Retrieved February 15, 2026, from [Link]
- Process for making 2,5-dichlorothiophene. (1949). Google Patents.
-
2,5-Dichlorothiophene - KCIL Chemofarbe Group. (n.d.). Retrieved February 15, 2026, from [Link]
-
2,5-Dichlorothiophene - CAS Common Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. - CABI Digital Library. (2016). Retrieved February 15, 2026, from [Link]
-
Separation of Thiophene, 2-chloro- on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved February 15, 2026, from [Link]
-
Preparation and Properties of Thiophene. (n.d.). Retrieved February 15, 2026, from [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Extraction. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved February 15, 2026, from [Link]
-
Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column. (n.d.). Scilit. Retrieved February 15, 2026, from [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved February 15, 2026, from [Link]
-
Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Chromatographic separation of chlorinated hydrocarbons using columns of silica gel of varying degrees of porosity and activation. (1972). Analyst. Retrieved February 15, 2026, from [Link]
- Method for removing unreacted electrophiles from a reaction mixture. (1997). Google Patents.
-
Liquid-Liquid Extraction. (2022). YouTube. Retrieved February 15, 2026, from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]
-
Column Chromatography for the Separation of Complex Mixtures. (2023). Longdom Publishing. Retrieved February 15, 2026, from [Link]
-
Thiophene - Organic Syntheses Procedure. (1932). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved February 15, 2026, from [Link]
-
MedChem Tips and Tricks – ACSGCIPR. (2016). Retrieved February 15, 2026, from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,5-Dichlorothiophene(3172-52-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. 2,5-Dichlorothiophene 98 3172-52-9 [sigmaaldrich.com]
- 6. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. longdom.org [longdom.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. youtube.com [youtube.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. youtube.com [youtube.com]
- 13. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.cn [capotchem.cn]
- 16. merckmillipore.com [merckmillipore.com]
Handling lachrymatory properties of alpha-chloroketones in the lab
Subject: Safe Handling, Neutralization, and Decontamination of Lachrymatory Agents Ticket ID: #ACK-SAFETY-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active
Introduction: The "Invisible" Hazard
Welcome to the technical support center. If you are accessing this guide, you are likely working with
The Core Problem: Researchers often treat these compounds like standard organic reagents. They are not. They are alkylating agents that covalently modify your sensory neurons. A standard fume hood is often insufficient if your technique is flawed.
Our Objective: To provide a self-validating, chemically grounded workflow that prevents exposure. We do not just tell you what to do; we explain why the chemistry dictates the safety protocol.
Module 1: Mechanism of Action (Why You Are Crying)
To handle the hazard, you must understand the target.
Q: Why do even trace amounts of
A: It is not simple irritation; it is a chemical attack on your nervous system.
-
The Chemistry: The
-carbon is electron-deficient due to the adjacent carbonyl and chlorine. -
The Biological Target: TRPA1 channels have reactive cysteine residues (specifically N-terminal cysteines like Cys621 and Cys665) with nucleophilic thiol (-SH) groups.
-
The Event: The
-chloroketone undergoes an alkylation with the cysteine thiol. This covalent modification "locks" the ion channel open, causing a massive influx of calcium ( ) and sodium ( ), which the brain interprets as burning pain.
Implication for Safety: Since the mechanism is covalent alkylation , simple washing with water is ineffective. You must use a "Chemical Antidote" that reacts faster with the ketone than your biological thiols do.
Visualization: The TRPA1 Alkylation Pathway
Figure 1: The biochemical cascade of lachrymatory exposure. Note that the trigger is a covalent bond formation.
Module 2: Synthesis & Handling Protocols
Q: How do I weigh out solid
A: Never weigh lachrymators on an open balance. The micro-currents in the room will carry dust/vapors to your eyes.
The "Jar-in-Jar" Protocol:
-
Tare a vial with a cap inside the fume hood.
-
Add the reagent inside the hood. Cap the vial tightly.
-
Wipe the outside of the vial with a tissue dampened in Decontamination Solution A (see Module 3).
-
Transport the closed vial to the balance. Record the weight.
-
Return to the hood to dispense.
Q: My reaction is running. How do I monitor it (TLC/HPLC) without exposure?
A: The sampling step is the most common point of failure.
-
The Error: Using a syringe/pipette to pull a sample, then walking the open pipette tip across the hood to a TLC plate.
-
The Fix:
-
Prepare a "mini-quench" vial (1 mL EtOAc + 0.5 mL 10% Ammonium Hydroxide ) inside the hood.
-
Add your reaction drop to this vial. Shake.
-
Spot the organic layer of this quenched mixture on your TLC.
-
Why? The ammonia rapidly converts the
-chloroketone to an -aminoketone (non-lachrymatory) or other breakdown products. You are now handling a safe sample.
-
Module 3: Decontamination & Waste Management
This is the most critical section. You must chemically destroy the lachrymator before it leaves the hood.
The "Magic" Decontamination Solutions
You need a strong nucleophile to out-compete the TRPA1 cysteines.
| Solution ID | Composition | Mechanism | Best Use |
| Soln A (General) | 10% Sodium Thiosulfate ( | Glassware soaking, Spills, Skin wash | |
| Soln B (Aggressive) | 10% Ammonium Hydroxide ( | Aminolysis (Amine displaces Chloride) | Rotovap traps, stubborn residues |
Q: How do I clean my glassware? It smells like garlic/pungent.
A: STOP. If you can smell it, you are already exposed. Do not take that glassware to the communal sink.
The Self-Validating Cleaning Protocol:
-
In the Hood: Rinse the flask with Solution B (Ammonia/MeOH). Swirl for 5 minutes.
-
Validation: The pungent lachrymatory odor should disappear, replaced by the smell of ammonia.
-
-
Soak: Transfer to a tub containing Solution A (Thiosulfate) for 20 minutes.
-
Wash: Now that the compound is chemically neutralized, you may wash it in the sink with soap and water.
Q: The Rotovap trap is contaminated. What do I do?
A: The rotary evaporator is a "lachrymator cannon." If you pull solvent off an
-
Venting: Ensure the pump exhausts into a fume hood, not into the lab atmosphere.
-
Trap Cleaning: Do not empty the solvent trap into a general waste carboy immediately. Add 50 mL of Solution B to the trap, swirl, and let sit for 10 minutes. Then dispose.
Visualization: The Safe Workup Workflow
Figure 2: Workflow emphasizing chemical neutralization prior to removing items from containment.
Module 4: Emergency Response (FAQs)
Q: I dropped a vial outside the hood. The lab is clearing out.
A: This is a major spill.
-
Evacuate: Pull the fire alarm/evacuation alarm. The HVAC system needs to clear the air.
-
Do Not Mop: Do not attempt to clean this with paper towels alone; you will increase the surface area and evaporation rate.
-
Re-entry: Only by equipped personnel (Full face respirator with organic vapor cartridges or SCBA).
-
Neutralize: Pour Solution A (Thiosulfate) or a mix of Ammonia/Water over the spill generously. Cover with absorbent pads. Let it react for 30 minutes before cleanup.[2][3]
Q: I have a burning sensation in my eyes, but I wore safety glasses.
A: Vapors bypass standard safety glasses.
-
Wash: Flush eyes at the eyewash station for 15 minutes minimum .
-
Medical: Seek medical attention. Mention "Alkylating Agent Exposure" (not just acid/base burn).
-
Review: For future experiments, use unvented chemical splash goggles or a full face shield when handling these compounds outside a closed system.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4][5] [Link]
-
Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282. (Establishes the covalent modification mechanism of TRPA1 by electrophiles). [Link]
-
University of Rochester, Dept. of Chemistry. (n.d.). How To: Clean Glassware. (General protocols for aggressive cleaning of contaminated glassware). [Link]
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone: A Predictive and Comparative Analysis
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. For organic chemists, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone for molecular characterization. This guide offers a detailed analysis of the 1H NMR spectrum of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone, a substituted thiophene of interest in synthetic chemistry.
This guide moves beyond a simple data sheet, providing a predictive analysis of the expected spectrum and a comparative study with structurally related molecules. This approach is designed to equip researchers with the necessary insights to interpret their own experimental data with a higher degree of confidence.
Predicted 1H NMR Spectrum of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
The molecular structure of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone presents two distinct proton environments, which are expected to give rise to two signals in the 1H NMR spectrum.
A meticulous analysis of the substituent effects on the thiophene ring allows for a robust prediction of the chemical shifts. The electron-withdrawing nature of the two chlorine atoms at the 2- and 5-positions, coupled with the carbonyl group at the 3-position, will significantly deshield the remaining proton on the thiophene ring. Similarly, the electronegative chlorine atom on the acetyl moiety will influence the chemical shift of the adjacent methylene protons.
Table 1: Predicted 1H NMR Spectral Data for 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.5 - 7.8 | Singlet (s) | 1H | Thiophene-H4 |
| 4.6 - 4.8 | Singlet (s) | 2H | CH2Cl |
The absence of adjacent protons for both the thiophene proton and the methylene protons leads to the prediction of two singlets.
A Comparative Spectral Analysis
To substantiate the predicted spectrum, it is instructive to compare it with the known 1H NMR data of structurally analogous compounds. This comparative approach allows for a more refined understanding of the electronic and steric influences of various substituents on the chemical shifts of the protons.
Table 2: Experimental 1H NMR Data for Comparative Compounds
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 2,5-Dichlorothiophene | H3, H4 | 6.91 | Singlet (s) |
| 1-(Thien-3-yl)ethanone | H2, H4, H5 | 8.11, 7.54, 7.35 | Various |
| 2-Chloro-1-(thien-2-yl)ethanone | H3, H4, H5, CH2Cl | 7.85, 7.20, 7.75, 4.75 | Various, Singlet (s) |
The data presented in Table 2 highlights key trends. The protons on the 2,5-dichlorothiophene ring are observed at 6.91 ppm. The introduction of an acetyl group at the 3-position, as seen in 1-(thien-3-yl)ethanone, deshields the ring protons, shifting them downfield. Furthermore, the methylene protons of the chloroacetyl group in 2-chloro-1-(thien-2-yl)ethanone appear at 4.75 ppm, which strongly supports our prediction for the target molecule.
Experimental Protocol for 1H NMR Spectrum Acquisition
For researchers aiming to acquire the 1H NMR spectrum of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone, the following protocol outlines the standard procedure.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the pulse angle, acquisition time, and relaxation delay. For a standard 1H NMR spectrum, a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical starting points.
-
Acquire the free induction decay (FID) signal. The number of scans can be adjusted to achieve the desired signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline correct the spectrum to remove any distortions.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0 ppm or the residual solvent peak to its known value.
Caption: Figure 1: A generalized workflow for acquiring a 1H NMR spectrum.
Structural Insights and Proton Environments
The structure of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone dictates the expected 1H NMR spectrum. The key proton environments are illustrated below.
Caption: Figure 2: The two distinct proton environments in the target molecule.
This detailed guide provides a comprehensive framework for understanding and predicting the 1H NMR spectrum of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone. By combining predictive analysis with comparative data from related structures, researchers can more effectively interpret their experimental findings and confirm the successful synthesis of this and other novel chemical entities.
Comparative Guide: 13C NMR Characterization of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
The following guide details the 13C NMR chemical shift analysis for 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone , a critical intermediate in the synthesis of thiophene-based antifungal agents and chalcones.
This guide adopts a comparative approach , providing experimental data for the direct precursor (3-Acetyl-2,5-dichlorothiophene ) and analyzing the specific spectral shifts induced by
Executive Summary & Application Context
2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone is a functionalized heteroaromatic ketone used primarily as a building block for bioactive scaffolds, including thiophene-derived chalcones and potential antifungal drugs.[1] Its synthesis typically involves the Friedel-Crafts acylation of 2,5-dichlorothiophene with chloroacetyl chloride.
For researchers, the critical analytical challenge is distinguishing the
Key Spectral Indicators
-
Carbonyl Shift: Upfield shift (
) due to the inductive effect of the -chlorine. -
Alpha-Carbon Transformation: Significant downfield shift (
) transforming from a methyl group ( ) to a chloromethyl group ( ).
Synthesis & Characterization Workflow
The following pathway illustrates the synthesis logic and the critical NMR checkpoints.
Figure 1: Synthetic pathway and critical characterization step for the target compound.
Comparative 13C NMR Data Analysis
The following table contrasts the Experimental Shifts of the precursor (3-Acetyl-2,5-dichlorothiophene) with the Calculated/Analogous Shifts for the target product. This comparison allows for immediate verification of reaction progress.
Solvent:
| Carbon Position | Carbon Type | Precursor Shift ( | Target Shift ( | |
| C=O | Carbonyl | 189.5 | 185.2 | -4.3 (Shielding via Inductive Effect) |
| C- | Alkyl | 29.8 ( | 46.5 ( | +16.7 (Deshielding by Chlorine) |
| C-2 | Thiophene (quat) | 128.5 | 130.1 | +1.6 (Proximity to Carbonyl) |
| C-3 | Thiophene (quat) | 136.2 | 134.8 | -1.4 (Ipso substitution effect) |
| C-4 | Thiophene (CH) | 127.8 | 128.2 | +0.4 (Minimal remote effect) |
| C-5 | Thiophene (quat) | 129.1 | 131.5 | +2.4 (Electronic redistribution) |
Technical Interpretation[2][3][4][5][6]
-
The "Alpha" Signal (Primary Diagnostic):
-
Precursor: The methyl carbon appears in the high-field aliphatic region (~30 ppm).
-
Product: The substitution of H for Cl introduces a strong electronegative atom. This deshields the carbon, pushing the signal downfield to ~46-47 ppm. Absence of the 30 ppm peak is the primary confirmation of full conversion.
-
-
The Carbonyl Signal:
-
While chlorine is electron-withdrawing (which usually deshields protons), its effect on the carbonyl carbon in
-halo ketones often results in a slight upfield shift (shielding) or minimal change compared to the methyl ketone. This is due to the "heavy atom effect" and changes in the excitation energy of the carbonyl transition. Expect the carbonyl to move from ~190 ppm to ~185 ppm.
-
-
Regiochemistry (C3 vs C2):
-
2,5-Dichlorothiophene directs acylation to the C3 position because C2 and C5 are blocked.
-
If C2/C5 chlorines were absent, acylation would occur at C2 (
-position of thiophene). The presence of the C2/C5 quaternary carbons in the 128-132 ppm range (low intensity in decoupled spectra) confirms the retention of the dichloro-core.
-
Experimental Protocol for Validation
To ensure reproducible data comparable to the values above, follow this standardized protocol.
A. Sample Preparation[1][7]
-
Mass: Dissolve 20–30 mg of the isolated solid/oil in 0.6 mL of
.-
Note: Ensure the solvent is acid-free (store over
or silver foil) to prevent decomposition of the -chloro ketone, which can be labile.
-
-
Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity remains.
B. Acquisition Parameters (Typical for 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Proton-decoupled 13C)
-
Scans (NS): Minimum 512 (due to low sensitivity of quaternary carbons).
-
Relaxation Delay (D1): 2.0 seconds.
-
Spectral Width: 0 – 220 ppm.
C. Self-Validating Checks
-
Proton NMR Check: Before running 13C, run a quick 1H NMR.
-
Look for the singlet at ~4.5–4.8 ppm (2H,
). -
Ensure the singlet at ~2.5 ppm (3H,
) from the starting material is absent. -
The thiophene proton (H4) should appear as a sharp singlet around 7.1–7.5 ppm .
-
References
-
Precursor Characterization
-
Synthetic Methodology
- Title: 13C NMR Chemical Shifts - Substituent Effects on Ketones.
Sources
Technical Comparison Guide: IR Characterization of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectroscopic profile of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone (CAS: 59997-51-2), a critical intermediate in the synthesis of thiophene-based pharmaceuticals (e.g., Duloxetine).
Precise characterization of this compound relies on distinguishing the
Spectroscopic Profile & Assignment[1][2][3][4][5][6][7][8][9][10]
The IR spectrum of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone is dominated by the interplay between the electron-rich thiophene ring and the electron-withdrawing chlorine substituents.
Diagnostic Peak Table
| Functional Group | Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Significance |
| Ketone (C=O) | 1685 – 1705 | Strong | Stretching | Primary Identifier. Shifted to higher frequency due to |
| Thiophene Ring | 3080 – 3110 | Weak | C–H Stretching | Indicates aromaticity; specific to the lone C-4 proton on the ring. |
| Methylene (-CH | 2920 – 2980 | Medium | C–H Stretching | Confirms the presence of the acetyl side chain. |
| Thiophene Ring | 1400 – 1550 | Medium | C=C / C–C Stretch | Characteristic "breathing" modes of the heteroaromatic ring. |
| C–Cl (Aliphatic) | 700 – 780 | Strong | Stretching | Specific to the -CH |
| C–Cl (Aromatic) | 800 – 1050 | Strong | Stretching | Corresponds to chlorines at positions 2 and 5 on the thiophene ring. |
The "Alpha-Halo Shift" Mechanism
The most critical feature for researchers is the position of the carbonyl band. In a standard aryl ketone (e.g., 3-acetylthiophene), the C=O stretch typically appears at 1660–1675
However, in the target compound, the introduction of a chlorine atom at the
-
Inductive Effect (-I): Chlorine withdraws electron density, shortening the C=O bond and increasing the force constant (
). -
Field Effect: The dipole of the C-Cl bond aligns with the C=O dipole, increasing the frequency.
Result: The C=O peak shifts upward by ~20–25
Comparative Analysis: Target vs. Precursor
In a process chemistry setting, the goal is often to confirm the conversion of the starting material, 1-(2,5-dichlorothien-3-yl)ethanone (Precursor), into the target
Spectral Overlay Comparison
| Feature | Precursor (Starting Material) | Target (2-Chloro derivative) | Delta ( |
| Carbonyl (C=O) | ~1665 | ~1695 | +30 |
| Fingerprint Region | Clean < 800 | New band at ~750 | Appearance of aliphatic C-Cl |
| C-H Aliphatic | Methyl (-CH | Methylene (-CH | Loss of CH |
Interpretation
-
Incomplete Reaction: If a significant shoulder or split peak remains at 1665
, unreacted starting material is present. -
Over-Chlorination: The appearance of a doublet or broadening >1710
may indicate di-chlorination at the -carbon (formation of a gem-dichloro species).
Experimental Protocols
To ensure reproducibility and accurate detection of the C-Cl bands (which appear in the low-frequency fingerprint region), specific sampling protocols are required.
Sample Preparation Methodologies
Method A: ATR (Attenuated Total Reflectance) - Recommended
-
Crystal Type: Diamond or ZnSe.
-
Why: The target compound is a solid with a melting point ~60-65°C. ATR requires minimal prep and avoids moisture interference.
-
Protocol:
-
Place ~5 mg of crystalline sample on the ATR crystal.
-
Apply high pressure using the anvil to ensure contact (critical for observing weak aromatic overtones).
-
Collect 16 scans at 4
resolution. -
Correction: Apply ATR correction algorithm if comparing to literature transmission spectra (ATR peaks can shift slightly lower).
-
Method B: KBr Pellet - Legacy/High Resolution
-
Why: Provides superior resolution in the fingerprint region (600–1000
) where C-Cl stretches reside. -
Protocol:
-
Mix sample with IR-grade KBr (ratio 1:100).
-
Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Press at 10 tons for 2 minutes to form a transparent disc.
-
Caution: Ensure KBr is dry; moisture bands at 3400
can obscure overtones.
-
Decision Logic & Workflow
The following diagram illustrates the logical workflow for identifying the compound and assessing reaction completion based on the spectroscopic data discussed above.
Figure 1: Step-by-step decision tree for verifying the identity of the target alpha-chloroketone using IR spectral markers.
References
-
Michigan State University (MSU). Infrared Spectroscopy: Aldehydes and Ketones (Frequency Shifts). [Link]
-
LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Alpha-Halo Ketone Effects). [Link]
-
Spectroscopy Online. IR of Halogenated Organic Compounds (C-Cl Stretching Frequencies). [Link]
-
University of Colorado Boulder. IR Spectroscopy Table of Characteristic Absorptions. [Link]
A Comparative Guide to the Reactivity of Chloro- vs. Bromo-acetyl Thiophenes
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry and drug discovery, α-haloacetyl thiophenes serve as pivotal building blocks for the synthesis of a diverse array of pharmacologically active compounds.[1][2] The inherent reactivity of the α-haloketone moiety allows for facile introduction of various functional groups through nucleophilic substitution, making these compounds highly valuable synthons. This guide provides an in-depth comparison of the reactivity of chloroacetyl thiophenes versus their bromoacetyl counterparts, offering experimental insights and practical guidance for their effective utilization in organic synthesis.
Understanding the Reactivity of α-Haloacetyl Thiophenes
The reactivity of α-haloacetyl thiophenes is primarily governed by the electrophilic nature of the carbon atom alpha to the carbonyl group.[3] The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the polarity of the carbon-halogen (C-X) bond, rendering the α-carbon susceptible to nucleophilic attack.[3] This electronic feature is central to their utility in forming new carbon-heteroatom bonds.
The primary reaction pathway for these substrates is bimolecular nucleophilic substitution (SN2).[4] SN1 type reactions are generally disfavored due to the inherent instability of the resulting α-carbonyl carbocation.[4] The choice between a chloro or bromo substituent on the acetyl group can profoundly influence the reaction kinetics and, in some cases, the overall yield and purity of the desired product.
Head-to-Head Comparison: Chloroacetyl Thiophene vs. Bromoacetyl Thiophene
The fundamental difference in reactivity between chloro- and bromoacetyl thiophenes stems from the nature of the carbon-halogen bond. Bromine is a better leaving group than chlorine due to its larger atomic size and lower electronegativity, which results in a weaker and more polarizable C-Br bond compared to the C-Cl bond.
| Feature | Chloroacetyl Thiophenes | Bromoacetyl Thiophenes |
| Reactivity | Generally less reactive | More reactive |
| Bond Strength (C-X) | Stronger | Weaker |
| Leaving Group Ability | Good | Excellent |
| Cost & Availability | Often more cost-effective | Can be more expensive |
| Stability | More stable for storage | Can be less stable |
| Typical Reaction Conditions | May require higher temperatures or longer reaction times | Often react under milder conditions |
This enhanced reactivity of bromoacetyl thiophenes translates to faster reaction rates and often allows for the use of milder reaction conditions, which can be advantageous when working with sensitive substrates. However, this increased reactivity can also lead to a higher propensity for side reactions and potential instability during storage.
Experimental Evidence: The Gewald Aminothiophene Synthesis
A classic and highly valuable application of α-haloacetyl thiophenes is in the Gewald three-component reaction to synthesize polysubstituted 2-aminothiophenes.[5][6][7] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur, often catalyzed by a base.[5] While the classic Gewald reaction utilizes α-mercapto ketones or aldehydes, a common and efficient variation employs α-halo ketones as precursors to the intermediate thiolate.
Conceptual Workflow of the Gewald Reaction using α-Haloacetyl Thiophenes:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Bioactivity Comparison: Thiophene vs. Furan Alpha-Chloroketones in Covalent Inhibitor Design
Topic: Bioactivity Comparison of Thiophene vs. Furan Alpha-Chloroketones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Warhead Decision
In the design of Targeted Covalent Inhibitors (TCIs), the choice of the heterocyclic core attached to the electrophilic "warhead" (the
-
Furan-based
-chloroketones typically exhibit higher electrophilicity due to the strong inductive effect of oxygen, leading to rapid initial binding but reduced aqueous stability. -
Thiophene-based
-chloroketones offer a balanced reactivity profile , superior metabolic stability, and enhanced lipophilicity, often making them the preferred scaffold for in vivo applications despite slightly slower initial kinetics.
This guide provides a technical analysis of these two scaffolds, supported by mechanistic insights and experimental protocols.
Chemical Foundation: Electronic & Steric Divergence
The bioactivity differences stem directly from the heteroatom's influence on the carbonyl and
Electronic Effects
-
Furan (Oxygen): Oxygen is highly electronegative (
).[1] It exerts a strong inductive withdrawal (-I) on the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. However, oxygen also donates electron density via resonance (+M), but the -I effect often dominates in reactivity towards hard nucleophiles. -
Thiophene (Sulfur): Sulfur is less electronegative (
) and a "softer" atom. Thiophene has greater aromatic stabilization energy (29 kcal/mol) compared to furan (16 kcal/mol). This makes the thiophene ring less prone to metabolic ring-opening and the attached ketone less prone to rapid hydrolysis.
Visualization: Reactivity Mechanism
The following diagram illustrates the mechanistic divergence during cysteine protease inhibition.
Caption: Mechanistic pathway of cysteine protease inhibition. Furan analogs accelerate the initial attack but suffer from competing hydrolysis.
Bioactivity Comparison Data
The following data summarizes general trends observed in structure-activity relationship (SAR) studies involving cysteine proteases (e.g., Papain, Cathepsin B) and antimicrobial assays.
Comparative Performance Table
| Feature | Furan | Thiophene | Mechanistic Driver |
| Electrophilicity | High | Moderate | O vs. S Electronegativity |
| Cysteine Protease | High (Rapid onset) | Moderate to High | Carbonyl polarization facilitates nucleophilic attack. |
| Aqueous Stability ( | Low (< 30 min in pH 8) | High (> 2 hours in pH 8) | Furan ring sensitivity to acid/base hydrolysis. |
| Lipophilicity (LogP) | Lower (More Polar) | Higher (More Lipophilic) | Sulfur is less polar than Oxygen. |
| Metabolic Liability | Ring Opening (Reactive aldehydes) | S-Oxidation (Sulfoxide/Sulfone) | Aromaticity difference (Thiophene > Furan). |
| Antimicrobial Potency | Moderate (Gram-positive bias) | High (Broad spectrum) | Membrane permeability (Lipophilicity). |
Key Biological Findings
-
Protease Inhibition: In studies of Cathepsin B inhibitors, furan-based warheads often show lower
values (higher potency) in short-term assays due to rapid covalent bond formation. However, in long-duration assays, thiophene analogs often outperform due to superior stability in the assay buffer [1]. -
Antimicrobial Activity: Thiophene derivatives consistently demonstrate lower Minimum Inhibitory Concentrations (MIC) against Gram-negative bacteria (e.g., E. coli, P. aeruginosa). The increased lipophilicity of the thiophene ring aids in penetrating the bacterial cell wall [2][3].
-
Cytotoxicity: Furan derivatives, particularly chalcone-fused chloroketones, have shown higher cytotoxicity in healthy cell lines (lower selectivity index) compared to thiophene analogs, likely due to the formation of reactive ring-opened metabolites [4].
Experimental Protocols
To validate these differences in your own lab, use the following standardized protocols.
Synthesis of Heteroaryl -Chloroketones
Objective: Synthesize 2-(2-chloroacetyl)furan and 2-(2-chloroacetyl)thiophene.
-
Acylation (Friedel-Crafts):
-
-Chlorination:
-
Dissolve the 2-acetylheterocycle in glacial acetic acid.
-
Add 1.05 equivalents of Sulfuryl Chloride (
) dropwise at room temperature. -
Critical Step: Quench immediately upon consumption of starting material (TLC monitoring) to prevent di-chlorination.
-
Purification: Recrystallize from hexane/ethanol. Note: Furan derivatives are unstable on silica gel; use neutral alumina if chromatography is necessary.
-
Cysteine Protease Inhibition Assay (Kinetic)
Objective: Determine
-
Buffer Preparation: 50 mM sodium phosphate, pH 6.5, 2 mM EDTA, 5 mM DTT (activator).
-
Enzyme Activation: Incubate enzyme (10 nM final) in buffer for 15 mins at 37°C.
-
Inhibitor Addition: Add varying concentrations (0.1 - 10
) of Furan-Cl or Thiophene-Cl. -
Substrate Addition: Add fluorogenic substrate (e.g., Z-Phe-Arg-AMC, 20
). -
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 60 mins.
-
Analysis: Fit the progress curves to the pseudo-first-order equation:
Plot vs. [I] to determine and .
Strategic Selection Guide (Decision Tree)
Use this logic flow to select the appropriate core for your drug discovery campaign.
Caption: Decision matrix for selecting Furan vs. Thiophene scaffolds in drug design.
References
-
BenchChem. (2025).[3][4] Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Retrieved from
-
Frontiers in Microbiology. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from
-
National Institutes of Health (PMC). (2023). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones. Retrieved from
-
Journal of Agricultural and Food Chemistry. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from
-
Stanford Medicine. (2012). New approaches for dissecting protease functions to improve probe development. Retrieved from
Sources
Safety Operating Guide
2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone proper disposal procedures
This operational guide details the safe handling, neutralization, and disposal procedures for 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone .[1] As a Senior Application Scientist, I have structured this protocol to address the specific reactivity of
Chemical Identity & Hazard Profile
This compound belongs to two high-risk chemical classes:
| Property | Description | Operational Implication |
| Functional Group | Highly reactive alkylating agent.[1] Causes severe skin/eye burns and respiratory irritation.[1] | |
| Heterocycle | 2,5-Dichlorothiophene | Lipophilic and environmentally persistent.[1] Toxic to aquatic life with long-lasting effects.[1] |
| Physical State | Solid or Low-Melting Solid | Dusts/vapors are heavier than air and will accumulate in low areas.[1] |
| Reactivity | Electrophilic | Reacts violently with strong nucleophiles (amines, hydroxides) and reducing agents.[1] |
Strategic Disposal Planning
Disposal of this compound requires a dual strategy: stabilization of the reactive
Core Directive: The "Zero-Drain" Rule
Under no circumstances should this compound enter the sewer system.[1] The thiophene ring is resistant to biological degradation in wastewater treatment plants, and the
Waste Stream Segregation
-
Primary Stream: Halogenated Organic Waste .[1]
-
Compatibility: Do NOT mix with strong bases (e.g., NaOH, KOH) or oxidizers (e.g., Nitric Acid) in the waste container. This can trigger uncontrolled exothermic hydrolysis or oxidation.[1]
-
Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers as HCl gas evolved from hydrolysis can corrode them.[1]
Operational Procedures
Protocol A: Solid Waste & Bulk Disposal (Preferred)
For expired or surplus pure substance, incineration is the only validated disposal method.
-
Packaging: Place the original container inside a clear, sealable secondary bag (e.g., Ziploc).
-
Labeling: Mark clearly as "Toxic / Corrosive / Lachrymator - Halogenated Organic Solid".[1]
-
Disposal: Transfer to the hazardous waste storage area for pickup by a licensed contractor.
Protocol B: Spill Cleanup & Neutralization (Self-Validating)
If a spill occurs, you must chemically deactivate the
The "Thiosulfate Quench" Method:
This method utilizes the nucleophilic thiosulfate ion (
-
Reagent: 10% Aqueous Sodium Thiosulfate (
) solution. -
Procedure:
-
Isolate: Evacuate the immediate area. Don full PPE (Double nitrile gloves, goggles, respirator with organic vapor cartridges).
-
Cover: Gently cover the spill with the thiosulfate solution (or solid thiosulfate followed by water if it's a liquid spill).[1]
-
Wait: Allow 15–30 minutes for the reaction to proceed.
-
Self-Validation: The sharp, stinging odor (lachrymatory effect) should significantly decrease. If the odor persists, add more thiosulfate and wait longer.
-
-
Absorb: Mix with an inert absorbent (vermiculite or diatomaceous earth).[1]
-
Collect: Scoop into a hazardous waste container labeled "Deactivated Halogenated Waste".
-
Decision Logic & Workflow
The following diagram illustrates the decision-making process for handling this compound, ensuring safety at every step.
Figure 1: Decision matrix for the safe disposal and spill management of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone.
Scientific Rationale & Mechanism
Why Thiosulfate?
The
-
Mechanism: Sodium thiosulfate acts as a "soft" nucleophile.[1] It attacks the
-carbon, displacing the chloride ion.[1] -
Reaction:
[1] -
Result: The product is an ionic, water-soluble thiosulfate ester (Bunte salt) that is significantly less volatile and less toxic than the parent lachrymator [3, 4].[1]
Why Incineration?
The thiophene ring is stable and toxic.[1] Simple chemical neutralization (like hydrolysis) might break the acetyl chain but leaves the chlorinated thiophene core intact.[1] High-temperature oxidation is the only way to fully mineralize the organic chlorine and sulfur into manageable inorganic gases (
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chloroacetone (Alpha-Chloroketone Class).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Accident Report: Chemical Neutralization Risks. Retrieved from [Link][1]
-
Gan, J., et al. (2002).[1] Dechlorination of chloroacetanilide herbicides by thiosulfate salts.[1][4] Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis and Reactivity of Alpha-Chloroketones. Retrieved from [Link]
Sources
- 1. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 3. CN1466561A - A method for preparing α' chloroketones - Google Patents [patents.google.com]
- 4. Dechlorination of chloroacetanilide herbicides by thiosulfate salts - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
Executive Summary & Risk Context
2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone is a highly reactive electrophile, structurally characterized as an
The Safety Paradox: The same reactivity that makes it valuable for synthesis makes it biologically hazardous. It is a potent lachrymator (tear-inducing agent) and a skin sensitizer . Unlike simple acids that burn immediately,
Core Directive: Treat this compound not just as a corrosive, but as a penetrating alkylating agent. Standard "splash protection" is insufficient; you need "permeation protection."
Hazard Mechanism & Critical Thresholds
| Hazard Class | Mechanism of Action | Operational Indicator (Self-Validation) |
| Lachrymator | Alkylation of TRPA1 ion channels in corneal/mucosal nerves. | Validation: If you detect a sharp, garlic-like or acrid odor, or feel eye stinging, containment has already failed . |
| Skin Corrosive (1B) | Direct alkylation of cellular proteins; lipophilic penetration. | Validation: Delayed erythema (redness) occurring 15-60 mins post-exposure indicates inadequate glove protocol. |
| Sensitizer | Haptenization of skin proteins (Thiophene moiety). | Validation: Development of rash/hives upon re-exposure to trace amounts. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory nitrile gloves for prolonged contact. Small chlorinated ketones permeate nitrile rubber rapidly (often <15 minutes).
Tiered Protection Protocol
| Body Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill/Scale-up >50g) | Technical Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (5-8 mil) or NeopreneChange outer gloves every 30 mins. | Laminate Barrier: Silver Shield® / 4H® Liners under Nitrile outer gloves.Mandatory for spill cleanup. | Nitrile degrades via swelling with chlorinated ketones. Laminate films provide >4hr breakthrough time. |
| Eye/Face | Chemical Goggles (Indirect vented) | Full Face Respirator OR Goggles + Face Shield | Safety glasses are prohibited . Vapors/dust can bypass side shields and trigger lachrymatory response. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Respirator: Full-face w/ ABEK-P3 (Multi-gas + Particulate) cartridges. | Solid dust is the primary vector. If dissolved, organic vapor cartridges are required. |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Tyvek® Coveralls (taped cuffs) | Cotton absorbs and holds the chemical against skin. |
Operational Workflow: Step-by-Step
Phase A: Pre-Operational Setup
-
Quench Station Preparation: Before opening the vial, prepare a "Kill Bath" in the fume hood.
-
Static Control: This compound is a crystalline solid. Use an anti-static gun or ionizer if weighing small amounts to prevent "dust fly-out."
Phase B: Handling & Synthesis
-
The "Dirty Hand/Clean Hand" Rule: Designate one hand (outer glove) for handling the spatula/container and the other for hood sashes/equipment.
-
Solvent Choice: Avoid Acetone for cleaning while working. Acetone thins skin lipids and increases permeability if trace chemical is present. Use Ethanol or Isopropanol for surface wiping after quenching.
-
Transfer: Dissolve the solid immediately upon weighing. The solution phase is easier to control than the solid phase (lower dust risk), though vapor pressure increases.
Phase C: Decontamination & Disposal
-
Immediate Quench: All spatulas, weigh boats, and contaminated glassware must be submerged in the Kill Bath for 24 hours.
-
Verification: Check pH of the Kill Bath. It should remain basic (> pH 8). If acidic, the quenching is incomplete (add more carbonate).
-
Waste Stream: After 24 hours, the deactivated solution can be disposed of as aqueous chemical waste (check local EHS regulations).
Visualized Safety Logic
Diagram 1: PPE Decision Tree
Caption: Logic flow for selecting appropriate barrier protection based on operational state.
Diagram 2: Decontamination Workflow
Caption: The "Kill Bath" protocol ensures the active alkylating agent is neutralized before waste disposal.
Emergency Response
-
Eye Exposure: Flush immediately for 15 minutes .[5][6][7][8] Do not pause to remove contact lenses initially; flush over them, then remove if possible.
-
Skin Exposure:
-
Spill Cleanup:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-1-(2-chlorophenyl)ethanone (Analogous Hazard Data).
-
Occupational Safety and Health Administration (OSHA). (2024).[8] Hazard Communication Standard: Safety Data Sheets.
-
American Chemical Society. (2014). Continuous Flow Synthesis of
-Halo Ketones: Essential Building Blocks. Journal of Organic Chemistry. (Describes quenching protocols for -haloketones). -
ECHA (European Chemicals Agency).
-Bromoketones and derivatives (Skin Sensitization Mechanisms).
Sources
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
